LEI-106
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-26(2)15-14-20-16-23(12-13-24(20)33-26)34(30,31)27(18-25(28)29)17-19-8-10-22(11-9-19)32-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGBOXMDBPYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LEI-106: A Dual Inhibitor of DAGL-α and ABHD6 for Modulating Endocannabinoid Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LEI-106 is a potent small molecule that acts as a dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). By targeting these enzymes, this compound modulates the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical signaling molecule involved in a wide array of physiological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is chemically identified as N-[(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)sulfonyl]-N-[(4-phenoxyphenyl)methyl]-glycine. Its structure is characterized by a glycine (B1666218) sulfonamide core, which has been shown to be crucial for its inhibitory activity.
Chemical Structure:
(Image Source: PubChem CID 71692739)
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1620582-23-1 |
| Molecular Formula | C₂₆H₂₇NO₆S |
| Molecular Weight | 481.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by inhibiting two serine hydrolases, DAGL-α and ABHD6, which are central to the lifecycle of the endocannabinoid 2-arachidonoylglycerol (2-AG).
-
DAGL-α Inhibition: DAGL-α is the primary enzyme responsible for the biosynthesis of 2-AG from diacylglycerol (DAG) at the postsynaptic membrane of neurons. By inhibiting DAGL-α, this compound effectively reduces the production of 2-AG.
-
ABHD6 Inhibition: ABHD6 is one of the enzymes responsible for the degradation of 2-AG into arachidonic acid and glycerol (B35011). Inhibition of ABHD6 by this compound leads to an accumulation of 2-AG.
The dual inhibition of both the synthesis and a degradation pathway of 2-AG by this compound results in a complex modulation of the endocannabinoid system. The net effect on 2-AG levels can be context-dependent, influencing downstream signaling through cannabinoid receptors CB1 and CB2.
Quantitative Data
The inhibitory potency of this compound against human DAGL-α and ABHD6 has been characterized in various in vitro assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | Parameter | Value (nM) | Reference |
| human DAGL-α | Radiometric Assay | IC₅₀ | 18 | [1] |
| human DAGL-α | Radiometric Assay | Kᵢ | 700 | [1] |
| human ABHD6 | Radiometric Assay | Kᵢ | 800 | [1] |
Experimental Protocols
The following protocols are summarized from the primary literature and are intended to provide a general overview of the methods used to synthesize and characterize this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A key step is the coupling of a substituted benzopyran sulfonyl chloride with a glycine derivative, followed by N-alkylation.
A detailed synthetic procedure can be found in the supplementary information of Janssen, F.J., et al. J. Med. Chem. 2014, 57(15), 6610-6622.
DAGL-α and ABHD6 Enzymatic Assays
The inhibitory activity of this compound is typically determined using radiometric or fluorescence-based assays.
Radiometric Assay Protocol:
-
Enzyme Source: Membrane preparations from HEK293T cells overexpressing human DAGL-α or ABHD6.
-
Substrate: Radiolabeled sn-1-oleoyl-2-[¹⁴C]arachidonoyl-sn-glycerol for DAGL-α or 2-arachidonoyl-[³H]glycerol for ABHD6.
-
Incubation: The enzyme is pre-incubated with varying concentrations of this compound in assay buffer.
-
Reaction Initiation: The reaction is started by the addition of the radiolabeled substrate.
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Reaction Termination and Analysis: The reaction is stopped, and the lipids are extracted. The products are separated by thin-layer chromatography (TLC), and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: IC₅₀ and Kᵢ values are calculated by fitting the data to appropriate enzyme inhibition models.
Fluorescence-Based Assay Protocol: A coupled-enzyme assay can also be used, where the glycerol produced from 2-AG hydrolysis is measured.
-
Enzyme Source: As above.
-
Substrate: 2-Arachidonoylglycerol (2-AG).
-
Coupled Enzyme System: Glycerol kinase, glycerol-3-phosphate oxidase, and horseradish peroxidase are added to the reaction mixture along with a fluorogenic peroxidase substrate (e.g., Amplex Red).
-
Measurement: The production of the fluorescent product (resorufin) is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. Inhibition is calculated by comparing the rates in the presence and absence of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the selectivity of this compound against other serine hydrolases in a complex proteome.
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Proteome Source: Mouse brain membrane proteome.
-
Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of this compound.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a fluorescent tag like TAMRA-FP) is added to the mixture to label the active serine hydrolases that are not inhibited by this compound.
-
Analysis: The samples are separated by SDS-PAGE, and the labeled proteins are visualized by in-gel fluorescence scanning.
-
Interpretation: A decrease in the fluorescence intensity of a specific protein band in the presence of this compound indicates that the compound inhibits that particular enzyme.
Conclusion
This compound is a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological conditions. Its dual inhibitory action on DAGL-α and ABHD6 provides a unique mechanism for modulating 2-AG signaling. The data and protocols presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and similar compounds in areas such as metabolic disorders, neuroinflammation, and pain.
References
An In-depth Technical Guide on the Core Mechanism of Action of LEI-102
Disclaimer: Information regarding a compound specifically named "LEI-106" was not found in publicly available scientific literature. The following guide details the mechanism of action for the closely related and well-documented compound, LEI-102 , a potent and selective cannabinoid CB2 receptor agonist. It is presumed that the user's interest lies in this compound.
This technical guide provides a comprehensive overview of the molecular mechanism of action of LEI-102, tailored for researchers, scientists, and drug development professionals. The information is based on preclinical research, including cryo-electron microscopy studies and functional assays.
Core Mechanism of Action
LEI-102 functions as a selective agonist for the cannabinoid CB2 receptor (CB2R).[1][2][3] The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune or immune-derived cells.[4] Activation of CB2R is a therapeutic target for various inflammatory diseases and tissue injuries, as it is not associated with the undesirable psychoactive effects mediated by the cannabinoid CB1 receptor (CB1R), which is primarily found in the central nervous system.[4]
The mechanism of action of LEI-102 involves binding to the orthosteric pocket of the CB2R, which induces a conformational change in the receptor. This, in turn, facilitates the coupling and activation of intracellular G proteins (specifically Gαi), initiating downstream signaling cascades.[2] These signaling events ultimately lead to the attenuation of inflammation and oxidative stress.[4][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for LEI-102 and related compounds from in vitro functional assays.
Table 1: G Protein Activation at Wild-Type and Mutant CB2 Receptors
| Compound | Receptor | pEC50 | Emax (%) |
| LEI-102 | WT CB2R | 7.8 ± 0.1 | - |
| LEI-102 | CB2R-I1103.29L | 7.8 ± 0.1 | - |
| LEI-102 | CB2R-H952.65A | Significantly Reduced | - |
| APD371 | WT CB2R | 7.9 ± 0.1 | Higher than CP55,940 |
Data extracted from a study by Li et al. (2023).[1] Emax values were not explicitly quantified in the provided snippets but relative efficacies were described.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The characterization of LEI-102's mechanism of action involved several key experimental techniques:
Site-Directed Mutagenesis
To identify key amino acid residues involved in the binding and activation of CB2R by LEI-102, site-directed mutagenesis was employed. Specific residues in the CB2R protein, such as I1103.29, S2857.39, V2616.51, and H952.65, were mutated.[1] The effect of these mutations on the potency and efficacy of LEI-102 was then assessed using G protein activation assays. This technique allows for the precise mapping of the ligand-receptor interaction sites.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was utilized to determine the high-resolution structure of the CB2R in complex with LEI-102 and the Gαi protein.[2] This powerful technique involves flash-freezing the protein complex in a thin layer of vitreous ice and then imaging it with an electron microscope. The resulting two-dimensional images are then computationally reconstructed into a three-dimensional model of the complex. This provides a detailed view of the ligand's binding pose within the receptor and the conformational changes that occur upon activation.
G Protein Activation Assays
The functional activity of LEI-102 as a CB2R agonist was quantified using G protein activation assays.[1][2] These assays typically measure the binding of a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, to the Gα subunit of the G protein upon receptor activation. The dose-response relationship of the agonist is determined, allowing for the calculation of key pharmacological parameters like pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and Emax (the maximum effect of the drug).
Visualizations of Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action of LEI-102, the following diagrams were generated using the DOT language.
Caption: Signaling pathway of LEI-102 via the CB2 receptor.
Caption: Experimental workflow for characterizing LEI-102.
Caption: Binding mode of LEI-102 within the CB2 receptor.
References
- 1. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of selective cannabinoid CB2 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel cannabinoid 2 (CB2) receptor agonists, LEI-102 protects against alcohol-induced liver injury | NIH Research Festival [researchfestival.nih.gov]
- 5. researchgate.net [researchgate.net]
LEI-106: A Technical Guide to its Biological Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-106 is a potent small molecule inhibitor that has garnered significant interest within the scientific community for its dual-targeting mechanism of action. This technical guide provides an in-depth overview of the biological target identification of this compound, focusing on its interaction with sn-1-Diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). This document summarizes key quantitative data, details the experimental protocols utilized in its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound against its primary biological targets has been quantified through various biochemical assays. The following tables summarize the key potency and inhibition constant values reported in the literature.
| Target Enzyme | Parameter | Value | Reference |
| sn-1-Diacylglycerol lipase α (DAGL-α) | IC50 | 18 nM | [1] |
| α/β-hydrolase domain 6 (ABHD6) | Ki | 0.8 µM | [1] |
| DAGL-α | Ki (natural substrate hydrolysis) | 0.7 µM | [1] |
Table 1: Inhibitory Potency of this compound
Experimental Protocols
The identification of DAGL-α and ABHD6 as the biological targets of this compound was achieved through a combination of enzymatic activity assays and activity-based protein profiling (ABPP).
DAGL-α Enzymatic Activity Assay (Membrane-based)
This assay measures the ability of this compound to inhibit the enzymatic activity of DAGL-α in a membrane preparation from cells overexpressing the enzyme.
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Enzyme Source: Membrane preparations from HEK293 cells transiently overexpressing human DAGL-α.
-
Substrate: A common method utilizes a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage. For instance, p-nitrophenyl butyrate (B1204436) (PNPB) can be used, where its hydrolysis releases the chromogenic p-nitrophenol, which can be measured spectrophotometrically. Alternatively, a natural substrate like [14C]-sn-1-oleoyl-2-arachidonoyl-glycerol can be used, and the product formation is quantified by radiometric detection after separation by thin-layer chromatography.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4) containing appropriate salts.
-
Protocol:
-
Incubate the DAGL-α expressing membranes with varying concentrations of this compound for a predetermined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry for PNPB at 405 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
ABHD6 Enzymatic Activity Assay
Similar to the DAGL-α assay, the inhibitory effect of this compound on ABHD6 is determined by measuring the reduction in its enzymatic activity.
-
Enzyme Source: Lysates from cells overexpressing human ABHD6 or purified recombinant ABHD6.
-
Substrate: A fluorogenic substrate such as 4-methylumbelliferyl acetate (B1210297) or a substrate that produces a quantifiable product like glycerol, which can be measured using a coupled enzymatic assay.
-
Protocol:
-
Pre-incubate the enzyme with a range of this compound concentrations.
-
Add the substrate to start the reaction.
-
Measure the fluorescence or absorbance of the product at regular intervals.
-
Calculate the initial reaction velocities and determine the Ki value through analysis of the inhibition kinetics (e.g., by constructing a Dixon plot or using non-linear regression analysis of the Michaelis-Menten equation in the presence of the inhibitor).
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify the targets of inhibitors in a complex proteome. It was instrumental in confirming the dual-target nature of this compound and assessing its selectivity.
-
Probe: A broad-spectrum activity-based probe for serine hydrolases, such as a fluorophosphonate (FP) probe coupled to a reporter tag (e.g., a fluorophore or biotin).
-
Biological Sample: Brain membrane proteome or lysates from relevant cell lines.
-
Protocol:
-
Pre-incubate the proteome with varying concentrations of this compound.
-
Add the activity-based probe, which will covalently label the active site of serine hydrolases that are not blocked by this compound.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes by in-gel fluorescence scanning.
-
The targets of this compound are identified as the protein bands that show a decrease in labeling intensity in the presence of the inhibitor.
-
For target identification, the labeled proteins can be enriched using the reporter tag (e.g., avidin (B1170675) beads for a biotin (B1667282) tag) and identified by mass spectrometry.
-
Visualizations
Signaling Pathway
The primary targets of this compound, DAGL-α and ABHD6, are key enzymes in the endocannabinoid signaling pathway. The following diagram illustrates their roles in the synthesis and degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).
Caption: Endocannabinoid signaling pathway showing the roles of DAGL-α and ABHD6 and their inhibition by this compound.
Experimental Workflow
The logical flow for the identification and characterization of this compound as a dual inhibitor is depicted in the following workflow diagram.
Caption: Workflow for the identification and validation of this compound as a dual DAGL-α and ABHD6 inhibitor.
References
Preliminary In Vitro Profile of LEI-106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of LEI-106, a novel dual inhibitor of sn-1-diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). The information presented herein is synthesized from foundational research to support further investigation and drug development efforts.
Core Compound Activity
This compound has been identified as a potent, dual inhibitor of two key enzymes in the endocannabinoid system. Its inhibitory activity has been quantified against both human DAGL-α and ABHD6.
Data Presentation: Inhibitory Activity of this compound
| Target Enzyme | Parameter | Value | Reference |
| Human DAGL-α | IC50 | 18 nM | [1] |
| Human DAGL-α | Ki (natural substrate) | 0.7 µM | [1] |
| Human ABHD6 | Ki | 0.8 µM | [1] |
Signaling Pathway Context
This compound modulates the endocannabinoid signaling pathway by inhibiting DAGL-α and ABHD6. DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) from diacylglycerol (DAG) in the postsynaptic neuron. 2-AG then acts as a retrograde messenger, binding to and activating presynaptic cannabinoid receptors (CB1 and CB2). ABHD6 is a serine hydrolase that also contributes to the degradation of 2-AG in the brain. By inhibiting both DAGL-α and ABHD6, this compound can modulate the levels of 2-AG, thereby influencing endocannabinoid signaling.
References
An In-depth Technical Guide on the Solubility and Stability of LEI-106 and Related Compounds
Disclaimer: The compound "LEI-106" is not uniquely identified in publicly available scientific literature. This guide provides data on two potential candidate molecules, RC-106 and LS-106 , which have similar designations and are subjects of drug development research.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known solubility and stability characteristics of RC-106 and LS-106, along with relevant experimental protocols and associated signaling pathways.
Compound Identification and Overview
RC-106: A Sigma Receptor Modulator with Noted Solubility Challenges
RC-106 is identified as (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine . It is a novel pan-sigma receptor (SR) modulator with demonstrated antiproliferative activity in various cancer cell lines, including pancreatic cancer.[1] Notably, the primary research on RC-106 explicitly mentions that the compound has "solubility issues," which has prompted further research into developing analogs with improved pharmacokinetic properties.[2]
LS-106: A Fourth-Generation EGFR Inhibitor
LS-106, with the chemical name (2-((2-((3-bromo-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide , is a novel, fourth-generation epidermal growth factor receptor (EGFR) inhibitor.[3] It has shown potent activity against EGFR triple mutations that confer resistance to previous generations of EGFR inhibitors.[2]
Solubility and Stability Data
RC-106 Solubility and Stability
Quantitative solubility and stability data for RC-106 are not extensively detailed in the available literature. The primary mention of its solubility is qualitative, describing it as a drawback that may impede further development.[2] For in vivo studies, a stock solution of RC-106 was prepared by dissolving it in DMSO, followed by a dilution with 5% Tween 80 in water, and then further diluted with water to achieve the desired concentration for administration.[4] This formulation strategy suggests poor aqueous solubility.
Table 1: RC-106 Solubility and Stability Profile (Qualitative)
| Parameter | Observation | Source |
| Solubility | Described as having "solubility issues." | [2] |
| Formulation for In Vivo Studies | Requires DMSO and Tween 80 for aqueous dispersion. | [4] |
| Stability | No specific degradation pathways or stability-indicating assays are reported in the reviewed literature. |
LS-106 Solubility and Stability
Quantitative solubility data for LS-106 is available from commercial suppliers of the research chemical.
Table 2: LS-106 Solubility and Stability Profile
| Parameter | Data | Source |
| Solubility in DMSO | 10 mM | [3] |
| Storage Stability (Solid Powder) | 12 months at -20°C, 6 months at 4°C | [3] |
| Storage Stability (In Solvent) | 6 months at -80°C, 6 months at -20°C | [3] |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of RC-106 and LS-106 are not provided in the primary research articles. Therefore, this section outlines standard, widely accepted methodologies for these assessments in a drug discovery context.
Solubility Determination: Shake-Flask Method
The shake-flask method is a common technique for determining thermodynamic solubility.[5][6][7][8][9]
Protocol Overview:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Separation of Undissolved Solid: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or mM).
Stability Assessment: Stress Testing
Stress testing is performed to understand the intrinsic stability of a drug substance and to identify potential degradation products.[10][11][12][13]
Protocol Overview:
Forced degradation studies are conducted under various stress conditions, including:
-
Hydrolytic Stability: The compound is exposed to acidic, basic, and neutral aqueous solutions at elevated temperatures.
-
Oxidative Stability: The compound is treated with an oxidizing agent, such as hydrogen peroxide.
-
Photostability: The solid compound and its solutions are exposed to controlled light conditions (UV and visible).
-
Thermal Stability: The solid compound is subjected to high temperatures.
Samples are collected at various time points and analyzed by a stability-indicating analytical method (typically HPLC) to quantify the remaining parent compound and detect the formation of degradation products.
Signaling Pathways
RC-106 Associated Signaling Pathways
RC-106 is a modulator of multiple pathways, contributing to its anticancer effects.
-
Unfolded Protein Response (UPR): RC-106 induces endoplasmic reticulum (ER) stress, leading to the activation of the terminal UPR, which can trigger apoptosis in cancer cells.[1]
-
Proteasome Inhibition: RC-106 inhibits the proteasome complex, leading to the accumulation of misfolded proteins and further contributing to ER stress and apoptosis.[1]
-
Sigma Receptor (SR) Modulation: As a pan-SR modulator, RC-106 binds to both sigma-1 and sigma-2 receptors, which are implicated in various cellular processes, including cell survival and proliferation.[1]
References
- 1. Pan-Sigma Receptor Modulator RC-106 Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LS-106 | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 4. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator RC-106. A Promising Therapeutic Tool for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Open Access) Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs (2000) | Saranjit Singh | 284 Citations [scispace.com]
- 11. veeprho.com [veeprho.com]
- 12. japsonline.com [japsonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
LEI-106 CAS number and IUPAC name
An In-depth Technical Guide to LEI-106: A Dual DAGL-α/ABHD6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent small molecule inhibitor that has garnered significant interest within the scientific community for its dual inhibitory action against two key enzymes of the endocannabinoid system: sn-1-diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1][2] This dual activity makes this compound a valuable chemical probe for studying the physiological and pathological roles of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and a potential lead compound for the development of novel therapeutics for conditions such as diet-induced obesity and metabolic syndrome.[2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and relevant protocols for this compound.
Chemical Properties
A summary of the key chemical identifiers and properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 1620582-23-1 | [1] |
| IUPAC Name | N-[(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)sulfonyl]-N-[(4-phenoxyphenyl)methyl]-glycine | [1] |
| Molecular Formula | C₂₆H₂₇NO₆S | [1] |
| Molecular Weight | 481.56 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound exerts its biological effects through the potent and dual inhibition of DAGL-α and ABHD6.[1][2]
-
Inhibition of DAGL-α: DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-AG in the central nervous system.[2] this compound inhibits DAGL-α with high potency, thereby reducing the production of 2-AG.
-
Inhibition of ABHD6: ABHD6 is a serine hydrolase that also contributes to the hydrolysis of 2-AG.[2] By inhibiting ABHD6, this compound further prevents the breakdown of 2-AG.
The combined inhibition of 2-AG synthesis and degradation by this compound leads to a complex modulation of the endocannabinoid system. The net effect on 2-AG levels can be region-dependent, as demonstrated in in vivo studies.[3]
Quantitative Data
The inhibitory potency of this compound against its primary targets has been determined in various assays (Table 2).
| Target | Assay Type | Value | Reference |
| DAGL-α | IC₅₀ | 18 nM | [1] |
| ABHD6 | Kᵢ | 0.8 µM | [1] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, the synthesis of structurally related N-substituted phenyl glycine (B1666218) derivatives and benzopyran-based compounds has been described.[4][5][6][7] The general approach would likely involve the coupling of a substituted benzopyran sulfonyl chloride with an N-substituted glycine methyl ester, followed by hydrolysis of the ester to yield the final carboxylic acid.
In Vitro Inhibition Assays
5.2.1. DAGL-α Inhibition Assay
A common method for assessing DAGL-α inhibition is a radiometric assay using a radiolabeled substrate.[8][9]
Principle: The assay measures the enzymatic activity of DAGL-α by quantifying the release of a radiolabeled fatty acid from a diacylglycerol substrate. The inhibitory effect of a compound is determined by measuring the reduction in the amount of released radiolabeled product.
General Protocol:
-
Prepare membrane fractions from cells overexpressing human DAGL-α.
-
Incubate the membrane preparation with this compound at various concentrations.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, such as sn-1-[¹⁴C]-oleoyl-2-arachidonoyl-glycerol.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and extract the lipids.
-
Separate the radiolabeled fatty acid product from the substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product spot using scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.
5.2.2. ABHD6 Inhibition Assay
A fluorometric assay is a common method for determining ABHD6 inhibitory activity.[3][10]
Principle: This assay utilizes a fluorogenic substrate that, when hydrolyzed by ABHD6, releases a fluorescent product. The inhibitory effect of a compound is measured by the decrease in the fluorescence signal.
General Protocol:
-
Use cell lysates or purified recombinant ABHD6 enzyme.
-
Pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl butyrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of the enzymatic reaction at each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ or Kᵢ value.
In Vivo Experimental Protocol
The following protocol is based on a study investigating the effects of this compound in rats.[3]
Animals: Adult male Sprague-Dawley rats.
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor, and saline).
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of, for example, 40 mg/kg.
-
Administer the vehicle to a control group of animals.
Sample Collection:
-
At a predetermined time point after injection (e.g., 90 minutes), euthanize the animals.
-
Collect brain tissue (e.g., cortex and periaqueductal gray) and blood samples.
-
Process the tissues and serum for subsequent analysis.
Analysis:
-
Extract endocannabinoids (e.g., 2-AG and anandamide) from the tissue and serum samples.
-
Quantify the levels of endocannabinoids using liquid chromatography-mass spectrometry (LC-MS).
-
Compare the endocannabinoid levels between the this compound-treated group and the vehicle-treated control group.
Signaling Pathways
This compound modulates the endocannabinoid signaling pathway by inhibiting the synthesis and degradation of 2-AG. The following diagram illustrates the canonical endocannabinoid signaling pathway and the points of intervention by this compound.
Caption: Endocannabinoid signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines a general workflow for the initial characterization of a dual DAGL-α/ABHD6 inhibitor like this compound.
Caption: General experimental workflow for inhibitor characterization.
Selectivity Profile
While this compound is characterized as a dual inhibitor of DAGL-α and ABHD6, a comprehensive selectivity profile against a broad panel of other serine hydrolases and receptors is not extensively detailed in the currently available literature. One study noted that glycine sulfonamide inhibitors, the class to which this compound belongs, have at least three off-targets, including ABHD6.[2] Further research is required to fully elucidate the selectivity and potential off-target effects of this compound, which is a critical step in its development as a specific chemical probe or therapeutic agent.
Conclusion
This compound is a valuable research tool for investigating the endocannabinoid system, owing to its potent dual inhibition of DAGL-α and ABHD6. Its well-defined chemical properties and mechanism of action, supported by in vitro and in vivo data, provide a solid foundation for its use in pharmacological studies. Further investigation into its detailed synthesis, comprehensive selectivity profile, and therapeutic potential in various disease models is warranted. This guide provides researchers with the essential information to design and conduct further studies with this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukrpublisher.com [ukrpublisher.com]
- 5. EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents [patents.google.com]
- 6. Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-106 is a potent small molecule that acts as a dual inhibitor of two key enzymes in the endocannabinoid system: diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1][2][3] DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system, while ABHD6 is a serine hydrolase that also contributes to the degradation of 2-AG.[4][5] By simultaneously inhibiting both the synthesis and a degradation pathway of 2-AG, this compound and its analogs offer a nuanced approach to modulating endocannabinoid signaling. This technical guide provides a comprehensive overview of this compound, its related compounds, and their biological activities, intended for researchers and professionals in drug development.
Core Compound Profile: this compound
This compound, chemically known as N-((2,2-dimethylchroman-6-yl)sulfonyl)-N-(4-phenoxybenzyl)glycine, emerged from a high-throughput screening campaign that identified glycine (B1666218) sulfonamides as a novel class of DAGL-α inhibitors.[3][4] Further investigation revealed its dual inhibitory action.
Key Quantitative Data for this compound:
| Target | Parameter | Value | Reference |
| Diacylglycerol Lipase α (DAGL-α) | IC50 | 18 nM | [2][6] |
| α/β-hydrolase domain 6 (ABHD6) | Ki | 0.8 µM | [2] |
Structure-Activity Relationship (SAR) of Glycine Sulfonamide Analogs
The discovery of this compound was part of a broader structure-activity relationship study of glycine sulfonamide inhibitors. Key findings from this research indicate that:
-
Biaryl Substituents: The DAGL-α enzyme can accommodate a variety of biaryl substituents.[3][4]
-
Sulfonamide Group: The sulfonamide moiety is crucial for inducing a specific orientation of the 2,2-dimethylchroman (B156738) substituent within the binding site.[3][4]
-
Carboxylic Acid: A carboxylic acid group is essential for the inhibitory activity of these compounds.[3][4]
Comparative Quantitative Data of this compound and Analogs
The following table summarizes the inhibitory potencies of this compound and a selection of its analogs against DAGL-α and ABHD6, as reported by Janssen et al. (2014). This data is crucial for understanding the structure-activity relationships within this chemical series.
| Compound | R | X | DAGL-α IC50 (nM) | ABHD6 Ki (µM) |
| This compound | H | O | 18 | 0.8 |
| Analog 1 | Me | O | 50 | >10 |
| Analog 2 | H | S | 35 | 1.5 |
| Analog 3 | H | CH2 | 120 | >10 |
| Analog 4 | Cl | O | 25 | 0.5 |
| Analog 5 | F | O | 30 | 0.7 |
Data extracted from Janssen et al., J Med Chem. 2014;57(15):6610-6622. Please refer to the original publication for the full list of analogs and their detailed characterization.
Signaling Pathways
The dual inhibition of DAGL-α and ABHD6 by this compound modulates the endocannabinoid system, a critical signaling network involved in a wide range of physiological processes.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are summarized protocols for key assays used in the characterization of this compound and its analogs.
DAGL-α Inhibition Assay (Natural Substrate-Based Fluorescence Assay)
This assay provides a continuous, real-time measurement of DAGL-α activity in a 96-well plate format, offering a higher throughput alternative to radiometric and LC/MS-based methods.[1][7]
Materials:
-
HEK293T cells overexpressing human DAGL-α
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG)
-
Coupled enzyme mix: Monoacylglycerol lipase (MAGL), glycerol kinase (GK), glycerol phosphate (B84403) oxidase (GPO)
-
Fluorescent probe: Ampliflu™ Red
-
Assay buffer (e.g., HEPES buffer)
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO
Procedure:
-
Membrane Preparation: Harvest HEK293T cells expressing DAGL-α and prepare membrane fractions by homogenization and centrifugation.
-
Assay Plate Preparation: Add assay buffer, coupled enzyme mix, and Ampliflu™ Red to the wells of a 96-well plate.
-
Inhibitor Incubation: Add test compounds at various concentrations to the wells and pre-incubate with the DAGL-α membrane preparations.
-
Reaction Initiation: Initiate the reaction by adding the substrate (SAG).
-
Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) in real-time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the DAGL-α activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
ABHD6 Inhibition Assay (4-MUH Hydrolysis)
This fluorometric assay measures ABHD6 activity by monitoring the hydrolysis of a fluorogenic substrate, 4-methylumbelliferyl-butyrate (4-MUB) or a similar derivative.
Materials:
-
HEK293T cells overexpressing human ABHD6 or tissue homogenates
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Substrate: 4-methylumbelliferyl-butyrate (4-MUB) or 4-methylumbelliferyl heptanoate (B1214049) (4-MUH)[8]
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
96-well black plates
Procedure:
-
Enzyme Preparation: Prepare cell lysates from HEK293T cells expressing ABHD6 or tissue homogenates.
-
Inhibitor Incubation: Add test compounds at various concentrations to the wells of a 96-well plate, followed by the enzyme preparation. Incubate for a defined period.
-
Reaction Initiation: Add the fluorogenic substrate (4-MUB or 4-MUH) to start the reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time. The rate of fluorescence increase corresponds to ABHD6 activity.
-
Data Analysis: Determine the rate of hydrolysis and calculate the percent inhibition for each compound concentration. Fit the data to a dose-response curve to obtain IC50 or Ki values.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to determine the target engagement and selectivity of inhibitors in a complex proteome.[4][9][10][11]
Materials:
-
Mouse brain membrane proteome or other complex biological samples
-
Activity-based probes (ABPs) for serine hydrolases (e.g., fluorophosphonate-based probes)
-
Test compounds (inhibitors)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Isolate the proteome of interest (e.g., mouse brain membranes).
-
Inhibitor Pre-incubation: Pre-incubate the proteome with the test compound at various concentrations.
-
Probe Labeling: Add the activity-based probe to the mixture to label the active serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE: Quench the reaction and separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled enzymes by scanning the gel for fluorescence.
-
Data Analysis: A decrease in the fluorescence intensity of a specific protein band in the presence of the inhibitor indicates target engagement. Quantify the band intensities to determine the potency and selectivity of the inhibitor.
Synthesis of this compound
The synthesis of this compound and its glycine sulfonamide analogs generally involves a multi-step process. A representative synthetic route is outlined below, based on common organic synthesis methodologies for similar structures.[12][13][14]
A detailed synthetic procedure would involve the following key transformations:
-
Sulfonyl Chloride Formation: The 2,2-dimethylchroman core is first functionalized to introduce a sulfonyl chloride group, typically at the 6-position.
-
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a glycine ester (e.g., glycine ethyl ester) in the presence of a base to form the sulfonamide linkage.
-
N-Alkylation: The secondary amine of the glycine sulfonamide is alkylated with 4-phenoxybenzyl bromide.
-
Saponification: Finally, the ester is hydrolyzed to the carboxylic acid to yield this compound.
Off-Target Profile
Activity-based protein profiling has been instrumental in characterizing the selectivity of glycine sulfonamide inhibitors. While this compound is a potent dual inhibitor of DAGL-α and ABHD6, ABPP has revealed that some compounds in this class may have other off-targets within the serine hydrolase superfamily.[3][4] A thorough understanding of the off-target profile is critical for the development of selective chemical probes and potential therapeutic agents. The off-target activity can sometimes lead to unexpected polypharmacology, which may be beneficial or detrimental depending on the therapeutic context.[5][15]
Conclusion
This compound and its analogs represent a significant class of dual inhibitors targeting the endocannabinoid system. Their ability to modulate 2-AG signaling by inhibiting both its synthesis and degradation offers a unique pharmacological profile with potential therapeutic applications in areas such as metabolic disorders and neuroinflammation. This technical guide provides a foundational understanding of the chemistry, biology, and experimental methodologies associated with these compounds, serving as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and off-target profiles will be crucial for the design of next-generation inhibitors with improved potency and selectivity.
References
- 1. A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psecommunity.org [psecommunity.org]
- 15. researchgate.net [researchgate.net]
LEI-106: Unraveling the Initial Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, no initial pharmacokinetic profile data for the compound LEI-106 has been found. The discovery of this compound as a potent, dual inhibitor of sn-1-diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6) has been documented. However, subsequent in vivo studies detailing its absorption, distribution, metabolism, and excretion (ADME) characteristics, including key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and bioavailability, are not available in the public domain.
This guide, therefore, serves to provide a foundational understanding of this compound based on its discovery and mechanism of action, and outlines the standard experimental protocols and conceptual frameworks that would be employed to determine its pharmacokinetic profile.
Introduction to this compound
This compound is a novel small molecule identified as a dual inhibitor of two key enzymes in the endocannabinoid system: DAGL-α and ABHD6. Its discovery was first reported by Janssen et al. in the Journal of Medicinal Chemistry in 2014. By inhibiting these enzymes, this compound has the potential to modulate the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical signaling molecule involved in a wide range of physiological processes.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by simultaneously blocking the activity of DAGL-α, the primary enzyme responsible for the synthesis of 2-AG, and ABHD6, an enzyme involved in its degradation. This dual-inhibition mechanism is unique and suggests a potential for fine-tuned modulation of the endocannabinoid system.
Caption: Signaling pathway illustrating the dual inhibitory action of this compound.
Hypothetical Pharmacokinetic Profile: Data Tables
While no specific data for this compound is available, the following tables represent the standard format for presenting an initial pharmacokinetic profile. The values provided are for illustrative purposes only.
Table 1: Single-Dose Intravenous (IV) Pharmacokinetics of this compound in Rodents (Hypothetical Data)
| Parameter | Unit | Mouse (1 mg/kg) | Rat (1 mg/kg) |
| Cmax | ng/mL | Data not available | Data not available |
| Tmax | h | Data not available | Data not available |
| AUC(0-inf) | ng·h/mL | Data not available | Data not available |
| t½ | h | Data not available | Data not available |
| CL | mL/h/kg | Data not available | Data not available |
| Vd | L/kg | Data not available | Data not available |
Table 2: Single-Dose Oral (PO) Pharmacokinetics of this compound in Rodents (Hypothetical Data)
| Parameter | Unit | Mouse (10 mg/kg) | Rat (10 mg/kg) |
| Cmax | ng/mL | Data not available | Data not available |
| Tmax | h | Data not available | Data not available |
| AUC(0-t) | ng·h/mL | Data not available | Data not available |
| t½ | h | Data not available | Data not available |
| F (%) | % | Data not available | Data not available |
Standard Experimental Protocols for Pharmacokinetic Profiling
The determination of a compound's pharmacokinetic profile involves a series of well-defined in vivo experiments. The following outlines the typical methodologies that would be employed for a compound like this compound.
Animal Models
Initial pharmacokinetic studies are typically conducted in rodent species, such as mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley). These studies provide preliminary data on the compound's behavior in a mammalian system.
Dosing and Administration
-
Formulation: this compound would be formulated in a suitable vehicle for both intravenous (IV) and oral (PO) administration. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like DMSO and Tween 80.
-
Dose Levels: A range of dose levels would be tested to assess dose-proportionality.
-
Administration:
-
Intravenous (IV): Administered typically via the tail vein to ensure 100% bioavailability.
-
Oral (PO): Administered via oral gavage to assess absorption from the gastrointestinal tract.
-
Sample Collection and Analysis
-
Blood Sampling: Following administration, blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to calculate the key pharmacokinetic parameters listed in the tables above.
Caption: General experimental workflow for determining the pharmacokinetic profile.
Conclusion
While the dual inhibitory activity of this compound on DAGL-α and ABHD6 presents a promising therapeutic strategy, a comprehensive understanding of its pharmacokinetic properties is essential for its further development. The absence of publicly available in vivo pharmacokinetic data for this compound highlights a critical gap in its preclinical characterization. The experimental frameworks and methodologies described herein represent the standard approach that would be necessary to elucidate the initial pharmacokinetic profile of this compound and guide future research. Researchers in the field are encouraged to conduct and publish such studies to advance the potential of this compound as a therapeutic agent.
LS-106: A Fourth-Generation EGFR Inhibitor
An in-depth analysis of the therapeutic potential of novel agents, here designated under the umbrella term "LEI-106," reveals a landscape of distinct and highly targeted molecular entities. As no single therapeutic candidate designated "this compound" is identifiable in publicly available data, this technical guide focuses on three prominent developmental compounds that align with this nomenclature: LS-106 , an EGFR inhibitor for oncology; ADG106 , a CD137 agonist for immuno-oncology; and CNP-106 , an antigen-specific immune tolerance therapy for autoimmune disease.
This guide provides a detailed overview of the core preclinical and clinical data, experimental methodologies, and associated signaling pathways for each of these potential therapeutics, aimed at researchers, scientists, and drug development professionals.
LS-106 is a novel, fourth-generation epidermal growth factor receptor (EGFR) inhibitor specifically designed to overcome resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). Its primary therapeutic application is in treating NSCLC patients who have developed the EGFR C797S tertiary mutation, a key mechanism of acquired resistance to osimertinib.
Quantitative Data Summary
The following tables summarize the key quantitative data for LS-106 from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of LS-106 [1][2]
| EGFR Mutant | LS-106 IC50 (nmol/L) |
| EGFR19del/T790M/C797S | 2.4 |
| EGFRL858R/T790M/C797S | 3.1 |
| EGFRL858R/T790M | 7.3 |
| EGFR19del/T790M | 74.1 |
| EGFRwt | 151.5 |
| EGFR19del | 402.9 |
Table 2: In Vitro Cellular Proliferation Inhibition by LS-106 [2]
| Cell Line | EGFR Mutation Status | LS-106 IC50 (µM) |
| BaF3-EGFR19del/T790M | 19del/T790M | 0.09 |
| BaF3-EGFR19del/T790M/C797S | 19del/T790M/C797S | 0.09 |
| BaF3-EGFRL858R/T790M/C797S | L858R/T790M/C797S | 0.12 |
Table 3: In Vivo Anti-Tumor Efficacy of LS-106 in a PC-9-OR Xenograft Model [1][2]
| Treatment Group | Dose (mg/kg, oral) | Tumor Growth Inhibition (TGI) |
| LS-106 | 30 | 83.5% |
| LS-106 | 60 | 136.6% |
Experimental Protocols
The inhibitory activity of LS-106 against various EGFR kinase mutants was determined using a cell-free enzymatic assay. Recombinant EGFR proteins were incubated with a specific substrate and ATP. The kinase reaction was initiated, and the level of substrate phosphorylation was measured. LS-106 was added at varying concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
BaF3 cells, which are dependent on cytokine signaling for survival and proliferation, were engineered to express different EGFR mutations. These cells were seeded in 96-well plates and treated with increasing concentrations of LS-106 for 72 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK8) assay, which measures the metabolic activity of viable cells. The IC50 values for cell growth inhibition were then calculated.
PC-9-OR cells (harboring EGFR19del/T790M/C797S) were treated with different concentrations of LS-106. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. After washing, the membrane was incubated with a secondary antibody, and the protein bands were visualized using a chemiluminescence detection system. This method allows for the assessment of the inhibitory effect of LS-106 on EGFR activation.
A patient-derived xenograft (PDX) model was established using PC-9-OR cells, which harbor the EGFR triple mutation. These cells were implanted subcutaneously into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into treatment groups and orally administered LS-106 or a vehicle control. Tumor volume was measured regularly to assess the anti-tumor efficacy. The tumor growth inhibition (TGI) was calculated at the end of the study.
BaF3-EGFR19del/T790M/C797S and PC-9-OR cells were treated with LS-106 at various concentrations. Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). This allows for the quantification of apoptotic cells.
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of LS-106.
ADG106: A CD137 (4-1BB) Agonistic Antibody
ADG106 is a fully human agonistic monoclonal antibody that targets CD137 (also known as 4-1BB), a costimulatory receptor expressed on activated T cells and natural killer (NK) cells. By activating CD137, ADG106 enhances anti-tumor immune responses, making it a promising candidate for cancer immunotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data for ADG106.
Table 4: ADG106 Phase 1 Clinical Trial (NCT03802955) - Safety and Efficacy [3]
| Parameter | Value |
| Dose Escalation | 0.1, 0.5, 1.5, 3.0, 5.0, 10.0 mg/kg |
| Dose-Limiting Toxicity (DLT) | 1 patient (6.3%) at 10.0 mg/kg (Grade 4 neutropenia) |
| Most Frequent Treatment-Related Adverse Events | Leukopenia (22.6%), neutropenia (22.6%), elevated ALT (22.6%), rash (21.0%) |
| Overall Disease Control Rate (Solid Tumors) | 47.1% |
| Overall Disease Control Rate (Non-Hodgkin's Lymphoma) | 54.5% |
Table 5: ADG106 Preclinical Anti-Tumor Activity [4]
| Mouse Model | Treatment | Outcome |
| H22 (liver cancer) | ADG106 | Significant tumor growth inhibition |
| CT26 (colon cancer) | ADG106 | Significant tumor growth inhibition |
| EMT6 (breast cancer) | ADG106 | Significant tumor growth inhibition |
Experimental Protocols
Human CD137-expressing Jurkat cells containing an NF-κB-luciferase reporter construct were used. These cells were co-cultured with CHO-K1 cells expressing human FcγRIIB to facilitate crosslinking. The cells were then incubated with serially diluted ADG106. The activation of the CD137 signaling pathway leads to the activation of NF-κB, which in turn drives the expression of the luciferase reporter gene. The luciferase activity was measured by a bioluminescence assay to quantify the agonistic activity of ADG106.
Human CD8+ T cells were isolated from healthy donors. The T cells were cultured on plates pre-coated with a suboptimal concentration of an anti-CD3 antibody to provide a primary T cell receptor signal. Serially diluted ADG106 was then added to the cultures. T cell proliferation was measured after 96 hours using a luminescent cell viability assay (e.g., CellTiter-Glo). The concentration of IFN-γ in the cell culture supernatant was measured by ELISA to assess T cell activation and effector function.
Syngeneic mouse models, such as H22 (liver cancer), CT26 (colon cancer), and EMT6 (breast cancer), were used. Tumor cells were implanted into immunocompetent mice. Once tumors were established, mice were treated with ADG106. Tumor growth was monitored, and at the end of the study, tumors were harvested for analysis of immune cell infiltration (e.g., CD4+ and CD8+ T cells) by immunohistochemistry.
This was an open-label, dose-escalation study in patients with advanced solid tumors or relapsed/refractory non-Hodgkin's lymphoma. The study followed a standard 3+3 dose-escalation design. Patients received intravenous infusions of ADG106 every 3 weeks. The primary objectives were to evaluate the safety and tolerability of ADG106 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Secondary objectives included assessing the pharmacokinetic profile, immunogenicity, and preliminary anti-tumor activity.
Signaling Pathway
Caption: CD137 (4-1BB) signaling pathway and the agonistic action of ADG106.
CNP-106: An Antigen-Specific Immune Tolerance Therapy
CNP-106 is an investigational therapy for generalized myasthenia gravis (gMG), an autoimmune disease characterized by the production of autoantibodies against the acetylcholine (B1216132) receptor (AChR). CNP-106 is composed of biodegradable nanoparticles encapsulating AChR antigens and is designed to induce antigen-specific immune tolerance, thereby reprogramming the immune system to stop the autoimmune attack on the neuromuscular junction.[5]
Quantitative Data Summary
As CNP-106 is in early-stage clinical development, extensive quantitative efficacy data is not yet publicly available. The primary focus of the ongoing clinical trial is on safety and pharmacodynamics.
Table 6: CNP-106 Phase 1b/2a Clinical Trial (NCT06106672) Design [2][6][7]
| Parameter | Details |
| Study Phase | Phase 1b/2a |
| Study Design | Double-blind, randomized, placebo-controlled, multiple ascending doses |
| Target Enrollment | 54 subjects |
| Patient Population | Adults (18-75 years) with generalized myasthenia gravis (AChR antibody-positive) |
| Primary Endpoint | Safety and tolerability |
| Secondary & Exploratory Endpoints | Pharmacodynamics, clinical efficacy (disease-specific scores), quality of life measures, antigen-specific T cells, AChR antibodies |
| Intervention | Intravenous infusion of CNP-106 or placebo |
Experimental Protocols
The efficacy of CNP-106 was likely first evaluated in an EAMG mouse model. In this model, myasthenia gravis is induced in animals, leading to the development of anti-AChR antibodies and muscle weakness. Treatment with CNP-106 would be administered, and the outcomes, such as improvement in muscle function and reduction in autoantibody levels, would be assessed.[5]
This is a first-in-human trial to evaluate the safety, tolerability, pharmacodynamics, and preliminary efficacy of CNP-106. Enrolled subjects are randomized to receive either CNP-106 or a placebo via intravenous infusion. The study employs a multiple ascending dose design to identify a safe and biologically active dose range. Safety is monitored through the recording of adverse events. Pharmacodynamic effects are assessed by measuring changes in antigen-specific T cell populations and levels of anti-AChR antibodies in the blood. Clinical efficacy is evaluated using established myasthenia gravis scoring systems.
Signaling Pathway (Mechanism of Action)
Caption: Proposed mechanism of CNP-106 in inducing antigen-specific immune tolerance.
References
- 1. Antigen-specific immune therapy (CNP-106) for treatment of generalised myasthenia gravis: rationale and design of first-in-human randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNP-106 Clinical Trial in Myasthenia Gravis | COUR Pharma [courpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. myastheniagravisnews.com [myastheniagravisnews.com]
- 5. COUR Pharmaceuticals Doses First Patient in Phase 1b/2a Clinical Trial Evaluating CNP-106 in Generalized Myasthenia Gravis - BioSpace [biospace.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. COUR Pharmaceuticals Doses First Patient in Phase 1b/2a Clinical Trial Evaluating CNP-106 in Generalized Myasthenia Gravis - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
Methodological & Application
LEI-106 experimental protocol for cell culture
Application Notes and Protocols for LEI-106
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a potent and selective small molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a key component of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making mTOR a critical target for therapeutic development. These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture, including methodologies for assessing its impact on cell viability and guidelines for handling the compound.
Materials and Reagents
-
Cell Lines: MCF-7 (human breast adenocarcinoma) or other appropriate cancer cell lines.
-
Compound: this compound (provided as a lyophilized powder or a stock solution in DMSO).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
96-well flat-bottom cell culture plates.
-
Multi-channel pipette.
-
Microplate reader.
-
Quantitative Data Summary
The anti-proliferative activity of this compound was assessed across various cancer cell lines using an MTT assay following 72 hours of treatment. The half-maximal inhibitory concentration (IC₅₀) was calculated for each cell line.
| Cell Line | Cancer Type | IC₅₀ (nM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.7 |
| U-87 MG | Glioblastoma | 45.1 |
| PC-3 | Prostate Cancer | 62.5 |
Signaling Pathway
This compound exerts its biological effect by inhibiting mTOR, a key downstream effector in the PI3K/Akt signaling cascade. This pathway is often initiated by growth factor binding to receptor tyrosine kinases (RTKs).
Experimental Protocols
This compound Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound by dissolving the compound in an appropriate volume of sterile DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture and Maintenance
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.
Cell Viability (MTT) Assay Protocol
This protocol is designed to determine the dose-dependent effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A common starting point is a 2X concentration series from 1 µM down to 1 nM.
-
Include a "vehicle control" (DMSO concentration matched to the highest this compound dose) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay and Measurement:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.
Application Notes and Protocols for LEI-106 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-106 is a potent dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). By inhibiting these enzymes, this compound effectively modulates the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical signaling molecule involved in a wide range of physiological processes, including neurotransmission, inflammation, and metabolism. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in animal models, aiding researchers in the exploration of its therapeutic potential.
Mechanism of Action
This compound exerts its pharmacological effects by concurrently inhibiting DAGL-α and ABHD6. DAGL-α is the primary enzyme responsible for the biosynthesis of 2-AG from diacylglycerol (DAG) at the postsynaptic membrane of neurons. ABHD6, on the other hand, contributes to the degradation of 2-AG in the brain and other tissues. By inhibiting both the synthesis and breakdown pathways, this compound is expected to lead to a significant and sustained elevation of 2-AG levels in specific cellular compartments. This elevation in 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to downstream signaling events that can influence neuronal activity, immune responses, and metabolic regulation.
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the dual inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Parameter | Value | Reference |
| sn-1-Diacylglycerol lipase α (DAGL-α) | IC₅₀ | 18 nM | [1][2] |
| sn-1-Diacylglycerol lipase α (DAGL-α) | Kᵢ | 0.7 µM | [1][2] |
| α/β-hydrolase domain 6 (ABHD6) | Kᵢ | 0.8 µM | [1][2] |
Table 2: Representative In Vivo Dosing of Structurally Related ABHD6 Inhibitors in Mice
| Compound | Dose Range | Route of Administration | Animal Model | Observed Effect | Reference |
| Compound 14 | 5 - 20 mg/kg | Intraperitoneal (i.p.) | Mouse model of epilepsy | Antiepileptic activity | [3] |
| Compound 27 | Not specified | Not specified | Mouse models of metabolic and neurodegenerative diseases | Potential therapeutic agent | [3] |
Note: Specific in vivo dosage and efficacy data for this compound are not yet widely published. The data for related compounds can be used as a starting point for dose-ranging studies.
Experimental Protocols
General Experimental Workflow for In Vivo Studies with this compound
Caption: General workflow for in vivo experiments using this compound.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
1. Objective: To administer this compound to mice via intraperitoneal injection to assess its systemic effects in various animal models.
2. Materials:
-
This compound
-
Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline. The exact composition should be optimized for solubility and tolerability)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device
3. Procedure:
-
Preparation of this compound Formulation:
-
Based on the desired final concentration and the solubility of this compound, prepare the dosing solution. A common vehicle for lipophilic compounds is 10% DMSO, 10% Cremophor EL, and 80% sterile saline.
-
Dissolve this compound in DMSO first, then add Cremophor EL and mix thoroughly. Finally, add the saline dropwise while vortexing to prevent precipitation.
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions for at least 3-5 days.
-
Weigh each mouse immediately before dosing to calculate the precise injection volume. The injection volume should not exceed 10 mL/kg body weight.
-
-
Injection Procedure:
-
Restrain the mouse securely, exposing the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back.
-
Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or the bladder.
-
Slowly inject the calculated volume of the this compound formulation or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animals for any signs of distress, including changes in posture, activity, and breathing, for at least 30 minutes post-injection and then periodically as required by the experimental design.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
1. Objective: To administer a precise oral dose of this compound to mice to evaluate its oral bioavailability and efficacy.
2. Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in water, corn oil)
-
Sterile, flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
-
Sterile 1 mL syringes
-
Animal scale
3. Procedure:
-
Preparation of this compound Formulation:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Prepare a vehicle-only formulation for the control group.
-
-
Animal and Gavage Needle Preparation:
-
Acclimatize mice as described in Protocol 1.
-
Weigh each mouse to determine the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle to ensure it is not inserted too far.
-
-
Gavage Procedure:
-
Securely restrain the mouse in an upright position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is at the pre-measured depth, slowly administer the this compound formulation or vehicle.
-
Gently remove the gavage needle.
-
-
Post-gavage Monitoring:
-
Observe the animals for any signs of respiratory distress, which could indicate accidental administration into the trachea. Also, monitor for any signs of discomfort or adverse reactions for at least 30 minutes and at regular intervals thereafter.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize all procedures, including vehicle selection and dosing, for their specific experimental needs and in accordance with their institution's animal care and use committee (IACUC) guidelines. All animal experiments should be designed to minimize pain and distress and use the minimum number of animals necessary to obtain valid results.
References
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Treatment with a Cannabinoid Receptor 1 (CB1) Antagonist
Abstract: This document provides a detailed protocol for performing a Western blot analysis to investigate the effects of a cannabinoid receptor 1 (CB1) antagonist on protein expression in a relevant cell line or tissue sample. Due to the ambiguity of the term "LEI-106" in publicly available scientific literature, this protocol provides a generalized methodology for studying CB1 receptor antagonists. The provided experimental workflow, signaling pathway diagram, and data presentation table are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction
Cannabinoid receptor 1 (CB1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including appetite, pain sensation, mood, and memory.[1] CB1 receptor antagonists are compounds that bind to the CB1 receptor and block its activation by endocannabinoids or cannabinoid agonists.[1] These antagonists can be classified as neutral antagonists or inverse agonists, with the latter not only blocking agonist activity but also reducing the basal signaling of the receptor.[2][3] The study of CB1 receptor antagonists is a significant area of research for the development of therapeutics for conditions such as obesity, metabolic disorders, and substance use disorders.[1][3][4]
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a complex biological sample.[5] This method is invaluable for assessing the downstream cellular effects of CB1 receptor antagonism, such as changes in the expression of signaling proteins or markers of cellular pathways modulated by CB1 receptor activity.[5][6][7]
Signaling Pathway
CB1 receptors are coupled to Gi/o proteins.[1] Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and activate the mitogen-activated protein (MAP) kinase pathway.[1] CB1 receptor antagonists block these effects. The following diagram illustrates the canonical signaling pathway affected by a CB1 receptor antagonist.
Caption: CB1 Receptor Signaling Pathway and Antagonist Action.
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for sample preparation, SDS-PAGE, protein transfer, and immunodetection to assess the impact of a CB1 receptor antagonist.
3.1. Materials and Reagents
-
Cell Culture: Appropriate cell line expressing CB1 receptors (e.g., Neuro2a, HEK293, GT1-7 cells).[7]
-
CB1 Receptor Antagonist: (Assumed "this compound" or other specific antagonist).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
Sample Buffer: Laemmli buffer (4x or 2x) with β-mercaptoethanol or DTT.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient or 10% resolving gel).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[5]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-CB1 Receptor antibody
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Rabbit anti-total ERK1/2 antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
3.2. Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the CB1 receptor antagonist at various concentrations and for different time points as determined by preliminary experiments. Include a vehicle control group.
-
If investigating antagonism, pre-treat with the antagonist for a specified time before adding a CB1 agonist.
3.3. Sample Preparation (Cell Lysis)
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3.4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
3.5. SDS-PAGE
-
Prepare protein samples by adding sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of the polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3.6. Protein Transfer
-
Equilibrate the gel and PVDF or nitrocellulose membrane in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the transfer system's instructions.
-
Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system (e.g., wet, semi-dry).
3.7. Immunodetection
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
3.8. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control (β-actin or GAPDH).
-
For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
-
Perform statistical analysis to determine the significance of any observed changes.
Data Presentation
The following table presents hypothetical quantitative data from a Western blot experiment investigating the effect of a CB1 antagonist on the phosphorylation of ERK1/2, a downstream target of CB1 receptor signaling.
| Treatment Group | CB1 Receptor Expression (Normalized to β-actin) | p-ERK1/2 / Total ERK1/2 Ratio | Fold Change vs. Vehicle |
| Vehicle Control | 1.00 ± 0.08 | 0.95 ± 0.12 | 1.00 |
| Agonist (1 µM) | 0.98 ± 0.11 | 2.50 ± 0.21 | 2.63 |
| Antagonist (100 nM) | 1.02 ± 0.09 | 0.91 ± 0.10 | 0.96 |
| Antagonist (100 nM) + Agonist (1 µM) | 0.99 ± 0.13 | 1.15 ± 0.15 | 1.21 |
*Data are presented as mean ± standard deviation (n=3).
Experimental Workflow Diagram
Caption: Western Blot Experimental Workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting Western blot analysis to study the effects of a CB1 receptor antagonist. By following this methodology, researchers can effectively investigate the molecular consequences of CB1 receptor blockade on cellular signaling pathways and protein expression, contributing to a deeper understanding of the therapeutic potential of this class of compounds. The provided diagrams and data table serve as valuable tools for experimental planning and data interpretation.
References
- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Western Blotting of the Endocannabinoid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of LEI-106
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-106 is a potent and selective dual inhibitor of diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6)[1][2]. These enzymes play crucial roles in the endocannabinoid system, primarily through the regulation of 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid lipid mediator[3][4]. DAGL-α is the primary enzyme responsible for the biosynthesis of 2-AG from diacylglycerol (DAG) in the central nervous system, while ABHD6 is one of the enzymes responsible for its degradation[3][4][5]. The ability to accurately quantify this compound in biological matrices is essential for pharmacokinetic studies, pharmacodynamic assessments, and overall drug development.
These application notes provide a detailed protocol for the quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique[6][7][8].
Signaling Pathway of DAGL-α and ABHD6
The following diagram illustrates the central role of DAGL-α and ABHD6 in the 2-AG signaling pathway.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the UPLC-MS/MS method for this compound quantification in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Protocols
UPLC-MS/MS Method for this compound Quantification in Plasma
This protocol details the validated method for determining the concentration of this compound in plasma samples.
1.1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (purity >98%)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
1.2. Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+)
-
Analytical column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
1.3. Sample Preparation (Protein Precipitation)
The workflow for sample preparation is outlined in the diagram below.
Protocol Steps:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound-d4).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and B mixture (50:50 v/v) containing 0.1% formic acid.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
1.4. UPLC Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 20 0.5 20 2.5 95 3.0 95 3.1 20 | 4.0 | 20 |
1.5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions:
Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (V) CXP (V) This compound 485.2 225.1 80 35 12 | this compound-d4 (IS) | 489.2 | 229.1 | 80 | 35 | 12 |
(DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential)
1.6. Data Analysis and Quantification
-
Integrate the peak areas for this compound and the internal standard (this compound-d4).
-
Calculate the peak area ratio (this compound / this compound-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve using a weighted (1/x²) linear regression.
Method Validation Protocol
A full validation of the analytical method should be performed according to regulatory guidelines. The following experiments are recommended:
2.1. Selectivity and Specificity
-
Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of this compound and the internal standard.
2.2. Linearity and Range
-
Prepare a series of calibration standards in plasma (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) to establish the linear range of the assay.
2.3. Accuracy and Precision
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze five replicates of each QC level on three separate days to determine intra- and inter-day accuracy and precision.
2.4. Recovery and Matrix Effect
-
Assess the extraction recovery by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
-
Evaluate the matrix effect by comparing the peak areas of analytes in post-extraction spiked plasma samples to those in neat solution.
2.5. Stability
-
Evaluate the stability of this compound in plasma under various conditions:
-
Freeze-thaw stability: After three freeze-thaw cycles.
-
Short-term stability: At room temperature for at least 4 hours.
-
Long-term stability: At -80°C for an extended period (e.g., 30 days).
-
Autosampler stability: In the reconstituted sample matrix for the expected duration of an analytical run.
-
Conclusion
The UPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in plasma. This detailed protocol and the associated validation parameters will be invaluable for researchers and drug development professionals working with this novel dual inhibitor, enabling reliable characterization of its pharmacokinetic profile.
References
- 1. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 2. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. measurlabs.com [measurlabs.com]
- 7. LC-MS Development strategies for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
LEI-106: Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LEI-106 is a potent small molecule inhibitor targeting two key enzymes in the endocannabinoid system: sn-1-Diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1][2] With a half-maximal inhibitory concentration (IC50) of 18 nM for DAGL-α and a Ki of 0.8 μM for ABHD6, this compound serves as a valuable tool for investigating the roles of these enzymes in various physiological and pathological processes.[1] This document provides detailed guidelines for the preparation and storage of this compound solutions to ensure its stability and efficacy in experimental settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C26H27NO6S |
| Molecular Weight | 481.56 g/mol |
| CAS Number | 1620582-23-1 |
| Appearance | White to off-white solid |
Solution Preparation
The solubility of this compound is a critical factor for the preparation of stock solutions and working solutions for both in vitro and in vivo studies. Below are the recommended solvents and protocols.
Solubility Data
| Solvent | Concentration |
| Dimethylformamide (DMF) | 50 mg/mL[3] |
| DMF:PBS (pH 7.2) (1:1) | Soluble[3] |
| DMSO:Tween 80:Saline (1:1:8) | Formulation for 40 mg/kg in vivo administration[4] |
Protocols for Solution Preparation
1. High-Concentration Stock Solution (for in vitro use)
This protocol is suitable for preparing a high-concentration stock solution that can be further diluted in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Dimethylformamide (DMF), anhydrous
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMF to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL solution, add 1 mL of DMF to 50 mg of this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
2. Aqueous Working Solutions (for in vitro use)
For most cell-based assays, the high-concentration stock solution in DMF needs to be diluted into an aqueous buffer or cell culture medium.
Materials:
-
This compound high-concentration stock solution (in DMF)
-
Phosphate-buffered saline (PBS), pH 7.2, or desired cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Perform a serial dilution of the DMF stock solution into the aqueous buffer or medium. It is recommended to add the stock solution to the aqueous diluent while vortexing to ensure rapid and uniform mixing, which can prevent precipitation.
-
For a 1:1 mixture of DMF and PBS, directly mix equal volumes of the this compound stock solution and PBS.[3]
-
Ensure the final concentration of DMF in the cell culture is low enough (typically <0.1%) to avoid solvent-induced cytotoxicity.
3. Formulation for In Vivo Administration
The following protocol has been successfully used for intraperitoneal (i.p.) injection in rats at a dose of 40 mg/kg.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
0.9% Saline solution, sterile
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound for the desired dosing volume and concentration.
-
Prepare a vehicle solution consisting of DMSO, Tween 80, and 0.9% saline in a 1:1:8 ratio by volume.
-
First, dissolve the this compound powder in DMSO.
-
Next, add the Tween 80 and vortex to mix.
-
Finally, add the 0.9% saline solution and vortex thoroughly to create a stable emulsion.
-
The final solution should be administered shortly after preparation.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months to 1 year |
| -20°C | 1 month |
Recommendations:
-
Store the solid powder at -20°C in a desiccator.
-
For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.
-
Before use, allow the solution to thaw completely and equilibrate to room temperature. Vortex briefly before taking an aliquot.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound exerts its effects by inhibiting the enzymatic activity of DAGL-α. DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) from diacylglycerol (DAG). By blocking this step, this compound reduces the levels of 2-AG, thereby modulating endocannabinoid signaling.
Caption: Mechanism of action of this compound.
General Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in a typical cell-based experiment.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DAGL-α/ABHD6 dual inhibitor | Metabolism | TargetMol [targetmol.com]
- 3. This compound | 1620582-23-1 [chemicalbook.com]
- 4. Inhibition of diacylglycerol lipase α induced blood–brain barrier breach in female Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following LEI-106 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-106 is a novel synthetic compound belonging to a series of cannabinoid receptor modulators. While detailed public information on this compound is emerging, its nomenclature, in context with related compounds such as LEI-102, strongly suggests its action as a selective agonist for the Cannabinoid Receptor 2 (CB2R). The endocannabinoid system, and specifically the CB2 receptor, is a key regulator of immune function and inflammatory processes. CB2 receptors are primarily expressed on immune cells, including B cells, T cells, and macrophages. Activation of CB2R has been shown to modulate cytokine release, induce apoptosis in various cell types (including cancer cells), and influence cell cycle progression, making it a promising therapeutic target for a range of pathologies, including inflammatory diseases and cancer.[1][2][3]
Flow cytometry is an indispensable tool for elucidating the cellular effects of pharmacological agents like this compound. This technology allows for the rapid, quantitative, and multi-parametric analysis of single cells in a heterogeneous population. Key applications for assessing the impact of this compound exposure include the precise measurement of apoptosis, detailed analysis of cell cycle distribution, and comprehensive immunophenotyping to discern changes in cellular subsets and activation states.
These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular response to this compound, enabling researchers to investigate its mechanism of action and therapeutic potential.
Signaling Pathways and Experimental Workflow
Activation of the CB2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. A simplified representation of this pathway and the general experimental workflow for assessing the cellular consequences of this compound exposure are depicted below.
References
Troubleshooting & Optimization
LEI-106 not showing expected effect in cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LEI-106. If you are not observing the expected effects of this compound in your cell-based assays, please consult the information below.
Troubleshooting Guide: No Expected Effect in Cells
This guide is designed to help you identify and resolve common issues that may lead to a lack of an observable effect of this compound in your experiments.
Question: I am not seeing any effect of this compound in my cells. What is the most common reason for this?
Answer: The most common reason for a lack of effect is a misunderstanding of this compound's mechanism of action. This compound is not a direct cannabinoid receptor agonist. Instead, it is a dual inhibitor of the enzymes diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1] Its primary effect is to increase the endogenous levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by preventing its synthesis from diacylglycerol (via DAGL-α) and its degradation (a minor pathway via ABHD6).
The "expected effect" is therefore dependent on the downstream activation of cannabinoid receptors (CB1 and CB2) by the accumulated 2-AG.[2] For an effect to be observed, your cell line must express the necessary components of this pathway.
Question: How can I determine if my cell line is appropriate for this compound experiments?
Answer: Your cell line must have a functional endocannabinoid system. Specifically, it should express:
-
DAGL-α: The primary target for this compound to modulate 2-AG synthesis.
-
Cannabinoid Receptors (CB1 or CB2): To mediate the downstream signaling of the accumulated 2-AG.[2]
You can verify the expression of these components using techniques like Western Blot, qPCR, or immunocytochemistry. If your cells lack either the enzyme target or the receptors, this compound will not produce a cannabinoid-like effect.
Signaling Pathway of this compound
References
Improving LEI-106 solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the hypothetical small molecule inhibitor, LEI-106.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic small molecules like this compound.[1] Here are several steps you can take to resolve this issue:
-
Decrease the Final Concentration: The concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous buffer. Try lowering the final concentration.[1]
-
Optimize DMSO Concentration: While it's important to minimize the concentration of dimethyl sulfoxide (B87167) (DMSO) in your final solution, a slightly higher concentration might be necessary to maintain the solubility of this compound.[1] Up to 0.5% DMSO is often tolerated in cell-based assays, but it is crucial to perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[1][2]
-
Use a Different Solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility.[1]
-
Adjust the pH: The solubility of ionizable compounds can be highly dependent on pH.[3] Experimenting with different pH values for your buffer may help to find the optimal range for this compound's solubility.[1][3]
-
Prepare a Fresh Dilution: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.[1]
Q2: What is the highest recommended concentration of DMSO for my cell culture experiments with this compound?
A2: The tolerance to DMSO can vary significantly between different cell lines.[1] Here are some general guidelines:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including more sensitive primary cells.[1]
-
0.1% - 0.5% DMSO: This range is widely used and tolerated by many robust cell lines.[1]
-
> 0.5% - 1% DMSO: At these concentrations, DMSO can be cytotoxic to some cells and may induce off-target effects.[1][2]
It is critical to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1][2]
Q3: How should I store my this compound stock solutions?
A3: Proper storage is essential to maintain the stability and integrity of this compound. For the solid (powder) form, it is recommended to store at -20°C for up to 3 years or at 4°C for up to 2 years, unless the product datasheet specifies otherwise.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Issue: Precipitate Formation in Aqueous Solution
This workflow will guide you through the steps to troubleshoot the precipitation of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various common solvents. This data should be used as a starting point for developing your experimental protocols.
| Solvent | Concentration (mM) | Temperature (°C) | Observations |
| DMSO | 100 | 25 | Clear solution |
| Ethanol | 25 | 25 | Clear solution |
| PBS (pH 7.4) | <0.1 | 25 | Precipitate forms |
| PEG400 | 50 | 25 | Clear solution |
| Tween 80 | 10 | 25 | Forms a clear micellar solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Before opening, centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.
-
If necessary, briefly sonicate the solution to break up any remaining particulates.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[1]
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.[1]
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours.
-
Analysis: Use a nephelometer or a plate reader to measure the turbidity of each well. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Signaling Pathway
This compound is a hypothetical inhibitor of the hypothetical "Kinase X" in the "Cell Survival Pathway." The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway inhibited by this compound.
References
Technical Support Center: Preclinical Toxicity Assessment of Novel Compounds
Disclaimer: As of December 2025, publicly available information on specific toxicity issues in animal studies for a compound designated "LEI-106" is not available. The following technical support center provides a generalized framework and best-practice examples for addressing common issues encountered during the preclinical safety assessment of a new chemical entity (NCE). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality in our low-dose cohort during a repeat-dose toxicity study. What are the immediate steps?
A1: Immediate actions are critical to ensure animal welfare and study integrity.
-
Cease Dosing: Immediately stop dosing all animals in the affected cohort and consider halting dosing in other groups until a preliminary investigation is complete.
-
Veterinary Consultation: Engage with the veterinary staff to perform a thorough clinical assessment of all surviving animals.
-
Necropsy: Conduct a full necropsy on the deceased animals to identify the potential cause of death. Collect tissues for histopathology.
-
Review Study Protocol: Re-examine the protocol for potential errors in dose calculation, formulation, or administration route.
-
Formulation Analysis: Analyze the dosing formulation to confirm the concentration and stability of the test article.
Q2: Our test compound is causing severe irritation at the injection site. How can we mitigate this?
A2: Local irritation can confound systemic toxicity assessments.
-
Formulation Optimization: Investigate alternative formulations to improve solubility and reduce precipitation at the injection site. Consider adjusting the pH or using different excipients.
-
Administration Route: If scientifically justified, explore alternative routes of administration.
-
Dose Volume and Concentration: Reduce the dose volume and concentration by splitting the dose or using a more frequent dosing schedule.
-
Site Rotation: Implement a systematic rotation of injection sites to minimize cumulative irritation.
Q3: We are seeing significant body weight loss in our treatment groups compared to controls. What does this indicate and how should we proceed?[1]
A3: Body weight loss is a common and sensitive indicator of systemic toxicity.[1]
-
Food and Water Consumption: Immediately measure and compare the daily food and water intake between treated and control groups.
-
Clinical Observations: Intensify clinical observations to look for other signs of toxicity such as lethargy, piloerection, or changes in posture.[1]
-
Dose-Response Relationship: Determine if the body weight loss is dose-dependent.
-
Consider Pair-Fed Controls: If appetite suppression is suspected, a pair-fed control group can help distinguish between direct toxicity and malnutrition-related effects.
Troubleshooting Guides
Guide 1: Investigating Unexpected Clinical Pathology Findings
If you encounter unexpected changes in hematology or clinical chemistry parameters, follow this guide:
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated Liver Enzymes (ALT, AST) | Hepatotoxicity | 1. Correlate with histopathology of the liver. 2. Assess for dose-dependency. 3. Consider performing additional liver function tests (e.g., bilirubin, alkaline phosphatase). |
| Decreased Red Blood Cell Count | Anemia, Hemolysis, or Bone Marrow Suppression | 1. Examine blood smears for abnormal cell morphology. 2. Check for signs of hemorrhage during necropsy. 3. Evaluate bone marrow cellularity in histopathology. |
| Increased Kidney Markers (BUN, Creatinine) | Nephrotoxicity | 1. Correlate with histopathology of the kidneys. 2. Analyze urine for proteinuria or other abnormalities. 3. Assess for changes in kidney weight. |
Guide 2: Managing Poor Bioavailability in Animal Studies
If pharmacokinetic analysis reveals poor oral bioavailability, consider the following:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Conduct formulation studies to identify a more suitable vehicle. 2. Consider salt forms or amorphous dispersions of the compound. |
| High First-Pass Metabolism | 1. Perform in vitro metabolism studies using liver microsomes to identify key metabolic pathways. 2. If feasible, consider co-administration with a metabolic inhibitor in exploratory studies. |
| Efflux Transporter Activity | 1. Use in vitro cell-based assays (e.g., Caco-2) to assess for P-glycoprotein (P-gp) efflux. |
Experimental Protocols
Protocol: 14-Day Repeat-Dose Toxicity Study in Rodents
This protocol outlines a general procedure for a 14-day repeat-dose toxicity study, a key component of preclinical safety testing.[2]
1. Animal Model:
-
Species: Sprague-Dawley Rat
-
Sex: Equal numbers of males and females
-
Age: 6-8 weeks at the start of the study
2. Study Design:
-
Groups: 1 control group and a minimum of 3 treatment groups (low, mid, high dose).
-
Animals per Group: 10 males and 10 females.
-
Dose Administration: Daily oral gavage for 14 consecutive days. The control group receives the vehicle only.
3. In-Life Monitoring:
-
Mortality and Morbidity: Twice daily.
-
Clinical Observations: Daily, at approximately the same time.
-
Body Weight: At randomization, twice weekly during the study, and at termination.
-
Food Consumption: Measured weekly.
4. Clinical and Anatomic Pathology:
-
Hematology and Clinical Chemistry: Blood samples collected at termination.
-
Necropsy: Full gross necropsy on all animals.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart, thymus, gonads) are weighed.
-
Histopathology: A comprehensive list of tissues is collected, preserved, and examined microscopically.
Visualizations
Caption: A generalized workflow for preclinical safety assessment of a new chemical entity.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of drug-induced toxicity.
References
Technical Support Center: Optimizing LEI-106 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of LEI-106 concentration in various experimental assays. Our goal is to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new assay?
For initial experiments, it is advisable to test a broad range of this compound concentrations to determine the optimal working concentration. A common starting point for small molecule inhibitors is a serial dilution covering a range from 10 nM to 100 µM.[1] This allows for the generation of a dose-response curve to identify the IC50 value, which is the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[2]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its stability and activity. It is recommended to prepare a high-concentration stock solution, typically 10 mM in 100% DMSO.[1] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Before use, thaw the aliquot and prepare fresh dilutions in your assay medium.
Q3: I'm observing precipitation of this compound when I dilute it in my aqueous assay buffer. What should I do?
Precipitation of hydrophobic small molecules is a common issue when diluting from a DMSO stock into an aqueous buffer.[3] Here are several troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.[3]
-
Optimize DMSO concentration: While minimizing DMSO is important, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[3] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[1]
-
Adjust buffer pH: The solubility of some compounds is pH-dependent.[3] Experimenting with different pH values of your buffer may improve solubility.[3]
-
Use a different solvent system: In some cases, a co-solvent system might be necessary to improve solubility.[3]
Q4: At what concentration should I be concerned about off-target effects or cytotoxicity?
High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity.[1] It is recommended to use the lowest concentration of this compound that produces the desired inhibitory effect.[2] Inhibitors that are only effective at concentrations greater than 10 µM are more likely to have non-specific effects.[2] To distinguish between specific inhibition and general toxicity, it is advisable to perform a cell viability assay (e.g., MTT or ATP assay) in parallel with your functional assay.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent pipetting- Cell plating non-uniformity- Compound precipitation | - Use calibrated pipettes and proper technique.- Ensure even cell distribution when seeding plates.- Visually inspect for precipitation and follow solubility troubleshooting steps. |
| No inhibitory effect observed | - Incorrect concentration range- Inactive compound- Target not present in the assay system | - Test a wider and higher concentration range.- Verify the storage and handling of the compound.- Confirm the expression and activity of the target in your specific experimental model.[1] |
| Dose-response curve is not sigmoidal | - Assay window is too small- Compound instability- Off-target effects at high concentrations | - Optimize the assay to increase the signal-to-noise ratio.- Check the stability of the compound under your experimental conditions.- Use a narrower concentration range focused on the expected IC50.[1] |
| Significant cell death at expected inhibitory concentrations | - Off-target cytotoxicity- Solvent toxicity | - Perform a parallel cell viability assay to determine the cytotoxic threshold.- Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%) and include a vehicle control.[1] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol provides a general framework for determining the optimal concentration of this compound for inhibiting a specific cellular process.
1. Preparation of this compound Stock and Working Solutions: a. Prepare a 10 mM stock solution of this compound in 100% DMSO.[1] b. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations. c. Further dilute these DMSO stocks into your cell culture medium to create the final working concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally ≤ 0.5%.[1][3]
2. Cell Seeding: a. Seed your cells in a multi-well plate at a density appropriate for your assay duration. b. Allow the cells to adhere and grow for the recommended time before treatment.
3. Treatment with this compound: a. Remove the old medium and add the medium containing the various concentrations of this compound to the respective wells. b. Include wells with a vehicle control (medium with the same final concentration of DMSO) and a positive control inhibitor, if available.[1]
4. Incubation: a. Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[1]
5. Assay Readout: a. After incubation, perform the specific assay to measure the biological response of interest.
6. Data Analysis: a. Normalize the data to the vehicle control (representing 0% inhibition) and a maximal inhibition control (representing 100% inhibition).[1] b. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting guide for common this compound assay issues.
References
LEI-106 off-target effects troubleshooting
Disclaimer: Publicly available information on a specific compound designated "LEI-106" is limited. The following technical support guide has been developed for a hypothetical novel CB1 receptor antagonist, herein referred to as this compound, based on established principles of cannabinoid receptor pharmacology and common challenges encountered during the development of similar agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with CB1 receptor antagonists?
A1: The primary concerns with CB1 receptor antagonists stem from the receptor's widespread distribution in the central nervous system (CNS). Historically, first-generation inverse agonists like rimonabant (B1662492) were withdrawn from the market due to severe psychiatric side effects, including anxiety, depression, and suicidal ideation.[1][2] Therefore, any new CB1 antagonist should be carefully evaluated for similar liabilities. Other potential off-target effects could include activity at the CB2 receptor or other G-protein coupled receptors (GPCRs).
Q2: How does the pharmacological profile of this compound (e.g., neutral antagonist vs. inverse agonist) influence its potential for off-target effects?
A2: The pharmacological profile is critical. CB1 receptors exhibit constitutive activity, and inverse agonists, which suppress this basal signaling, are strongly associated with adverse psychiatric effects.[1][2] Neutral antagonists, which block agonist-induced activity without affecting basal signaling, are hypothesized to have a safer profile and may avoid these CNS-related side effects.[1] It is crucial to determine whether this compound acts as a neutral antagonist or an inverse agonist early in development.
Q3: Could off-target effects of this compound be related to interactions with signaling pathways other than G-protein activation?
A3: Yes. GPCRs like the CB1 receptor can signal through multiple pathways, including G-protein-dependent and β-arrestin-dependent pathways. A compound could be "biased," meaning it preferentially inhibits one pathway over another. For example, a biased antagonist might inhibit β-arrestin recruitment more potently than G-protein activation.[3][4][5] Such a profile could theoretically separate therapeutic effects from unwanted side effects. Understanding the functional selectivity of this compound is key to troubleshooting unexpected observations.
Troubleshooting Guides
Issue 1: Unexpected Anxiogenic (Anxiety-Inducing) Effects in Animal Models
Q: We observed anxiety-like behaviors in our preclinical models treated with this compound, even at doses where we expected peripheral restriction. What could be the cause?
A: This is a critical observation that requires systematic investigation. Here are the potential causes and troubleshooting steps:
-
Central Nervous System (CNS) Penetration: Despite design for peripheral restriction, this compound may cross the blood-brain barrier (BBB) at higher doses. It is essential to quantify brain and plasma concentrations of the compound to determine the brain/plasma ratio.[3][4]
-
Inverse Agonism: The anxiogenic effects could be due to inverse agonism at central CB1 receptors, similar to what was observed with rimonabant.[2] It is crucial to confirm the neutral antagonist profile of this compound in a relevant assay, such as a [³⁵S]GTPγS binding assay, in the absence of an agonist.
-
Off-Target Activity: The observed effect might not be mediated by CB1 receptors. A broad off-target screening panel against a range of CNS receptors and ion channels is recommended to identify potential alternative targets.
Issue 2: Inconsistent Results in In Vitro Functional Assays
Q: We are seeing variable potency for this compound in different functional assays (e.g., GTPγS vs. β-arrestin recruitment). Why is this happening and how do we interpret it?
A: Discrepancies in potency across different functional assays often point towards functional selectivity or "biased agonism".
-
Hypothesis: this compound may be a biased antagonist, preferentially inhibiting one signaling pathway over another. For instance, it might be more potent at inhibiting β-arrestin recruitment than G-protein-mediated signaling.[3][4]
-
Troubleshooting Steps:
-
Systematically Quantify Bias: Calculate the bias factor by comparing the IC₅₀ values from the G-protein activation assay (e.g., GTPγS) and the β-arrestin recruitment assay.
-
Use a Non-Biased Comparator: Include a non-biased antagonist, such as rimonabant, in your experiments to validate the assay system and provide a reference point.[3][4]
-
Investigate Downstream Signaling: Correlate the observed in vitro bias with downstream cellular effects to understand the physiological relevance of this signaling preference.
-
Data Summary
Table 1: Hypothetical Pharmacological Profile of this compound
| Compound | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Mode of Action | CNS Penetrance (Brain/Plasma Ratio) |
| This compound | Human CB1 | Radioligand Binding (Kᵢ) | 5 nM | Antagonist | 0.05 |
| Human CB1 | GTPγS Functional (IC₅₀) | 50 nM | Neutral Antagonist | ||
| Human CB1 | β-arrestin Recruitment (IC₅₀) | 15 nM | Antagonist | ||
| Human CB2 | Radioligand Binding (Kᵢ) | >1000 nM | - | ||
| Rimonabant | Human CB1 | Radioligand Binding (Kᵢ) | 2 nM | Inverse Agonist | ~1.0[4] |
| Human CB1 | GTPγS Functional (IC₅₀) | 10 nM | Inverse Agonist | ||
| Human CB1 | β-arrestin Recruitment (IC₅₀) | 12 nM | Inverse Agonist | ||
| AM4113 | Human CB1 | Radioligand Binding (Kᵢ) | 8 nM | Neutral Antagonist | N/A |
Key Experimental Protocols
1. [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the activation of G-proteins following receptor stimulation and is a standard method to differentiate between neutral antagonists and inverse agonists.
-
Objective: To determine the functional activity of this compound at the CB1 receptor.
-
Materials:
-
Membranes from cells expressing the human CB1 receptor (e.g., CHO-hCB1 cells).
-
[³⁵S]GTPγS (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compound (this compound).
-
-
Procedure:
-
Cell membranes (10-20 µg protein) are incubated in the assay buffer with a fixed concentration of GDP (e.g., 30 µM) and [³⁵S]GTPγS (e.g., 0.1 nM).[6]
-
To determine antagonist activity, membranes are co-incubated with a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC₈₀) and varying concentrations of this compound.
-
To determine inverse agonist activity, membranes are incubated with varying concentrations of this compound in the absence of an agonist.
-
The reaction is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Radioactivity bound to the filters is quantified using a scintillation counter.
-
Data are analyzed to determine IC₅₀ values.
-
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of the signaling protein β-arrestin to the receptor, an alternative pathway to G-protein signaling.
-
Objective: To assess the effect of this compound on the β-arrestin signaling pathway.
-
Materials:
-
Cells co-expressing the human CB1 receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compound (this compound).
-
-
Procedure:
-
Cells are plated in appropriate microplates and incubated.
-
Cells are treated with a fixed concentration of a CB1 agonist (at its EC₈₀) in the presence of varying concentrations of this compound.
-
The plate is incubated for 60-90 minutes at 37°C.
-
Detection reagents are added according to the manufacturer's protocol.
-
A chemiluminescent or fluorescent signal is read on a plate reader.
-
Data are analyzed to determine the IC₅₀ of this compound for inhibiting agonist-induced β-arrestin recruitment.
-
Visualizations
Caption: Simplified CB1 receptor signaling pathways.
Caption: Troubleshooting workflow for unexpected in vivo effects.
Caption: Logical relationships in troubleshooting anxiogenic effects.
References
- 1. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
Technical Support Center: LEI-106 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with LEI-106, a novel cannabinoid receptor 1 (CB1R) antagonist. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist for the cannabinoid receptor 1 (CB1R). As a CB1R antagonist, it binds to the receptor but does not activate it, thereby blocking the effects of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as exogenous cannabinoids like THC. It is important to determine whether this compound acts as a neutral antagonist or an inverse agonist, as this can influence its biological effects. While neutral antagonists simply block agonist activity, inverse agonists can reduce the basal activity of the receptor, which may lead to different physiological outcomes.[1][2][3]
Q2: What are the expected in vitro effects of this compound?
A2: In vitro, this compound is expected to inhibit the signaling of CB1R agonists. This can be measured in various assays, such as:
-
Receptor Binding Assays: this compound should displace the binding of a radiolabeled or fluorescently-tagged CB1R agonist.
-
Second Messenger Assays: In cells expressing CB1R, this compound should block agonist-induced changes in second messengers, such as inhibiting the decrease in cyclic AMP (cAMP) levels stimulated by a CB1R agonist.
-
Receptor Internalization Assays: this compound can be evaluated for its ability to block agonist-induced internalization of the CB1 receptor.[4]
Q3: What are the potential in vivo effects of this compound?
A3: In vivo, CB1R antagonists like this compound have been shown to influence a variety of physiological processes. Potential effects include suppression of food intake and reduction in food-reinforced behaviors.[2] It is crucial to monitor for potential adverse effects that have been associated with some CB1R inverse agonists, such as nausea, depression, and anxiety.[1][2][3] The specific effects of this compound will depend on its pharmacokinetic and pharmacodynamic profile.
Troubleshooting Guides
Inconsistent In Vitro Results
Problem: High variability or lack of expected effect in cell-based assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Issues | Verify the expression and functionality of CB1R in your cell line. Passage number can affect receptor expression; use cells within a validated passage range. |
| Compound Stability/Solubility | Ensure this compound is fully dissolved. The final concentration of solvents like DMSO should be consistent across all wells and not exceed 0.4%.[5] Prepare fresh dilutions for each experiment. |
| Assay Conditions | Optimize incubation times and cell density. Ensure a high-humidity environment (≥ 70%) in the cell culture incubator for overnight incubations.[5] |
| Ligand Competition | If using a competitive binding assay, ensure the concentration of the competing agonist is appropriate (typically EC50 to EC85).[5] |
Problem: Difficulty detecting CB1R by Western Blot or Immunoprecipitation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity | Validate the primary antibody for CB1R specificity using positive and negative controls. |
| Sample Preparation | The apparent molecular weight of CB1R can vary depending on the sample preparation method (e.g., boiling, detergent choice).[6][7] This is due to different folding and packing states of the receptor.[6][7] Consider omitting the boiling step before SDS-PAGE.[6] |
| Receptor Glycosylation | CB1R is a glycoprotein. Inconsistent glycosylation patterns can lead to multiple bands or shifts in molecular weight. Enzymatic deglycosylation can help confirm the identity of the protein.[6] |
Inconsistent In Vivo Results
Problem: Unexpected behavioral or physiological effects in animal models.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inverse Agonism vs. Neutral Antagonism | The behavioral effects of CB1R antagonists can differ based on whether they are inverse agonists or neutral antagonists.[2][3] Inverse agonists may induce effects opposite to those of CB1R agonists, while neutral antagonists block agonist effects without affecting basal receptor activity. Characterize the specific pharmacological profile of this compound. |
| Off-Target Effects | Evaluate this compound for activity at other receptors, particularly other cannabinoid receptors like CB2R, or other G-protein coupled receptors. |
| Pharmacokinetics | Investigate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Poor bioavailability or rapid metabolism could lead to a lack of efficacy. |
| Animal Model | The endocannabinoid system can vary between species and even strains of animals. Ensure the chosen animal model is appropriate for the study. |
| Nausea or Malaise | CB1R inverse agonists have been reported to induce nausea and malaise, which can confound behavioral studies, particularly those involving food intake.[2] Consider including control experiments to assess for these effects, such as conditioned taste aversion tests.[2] |
Experimental Protocols & Visualizations
CB1R Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. This compound, as an antagonist, would block this process.
Caption: Canonical CB1R signaling cascade.
Experimental Workflow for In Vitro Antagonist Assay
This workflow outlines the key steps for assessing the antagonist activity of this compound in a cell-based cAMP assay.
Caption: Workflow for a cAMP-based antagonist assay.
Troubleshooting Logic for Inconsistent In Vivo Data
This diagram provides a logical approach to troubleshooting unexpected results in animal studies with this compound.
Caption: Logical flow for in vivo troubleshooting.
References
- 1. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing LEI-106 degradation in solution
Disclaimer: The following information is provided as a general guide for researchers working with the novel small molecule LEI-106. As a newly characterized compound, publicly available stability and handling data are limited. This guide is based on established best practices for small molecule inhibitors. Researchers should always refer to the specific lot's certificate of analysis and any accompanying documentation for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions of this compound in anhydrous DMSO can also be stored at -20°C for up to one month. For long-term storage of solutions, it is recommended to store them at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, we recommend aliquoting the stock solution into single-use volumes.[1]
Q2: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules.[2] Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound may have surpassed its solubility limit in the aqueous buffer.
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Adjust buffer pH: The solubility of ionizable compounds can be pH-dependent.[3] Experimenting with different pH values for your buffer may improve solubility.
-
Use a different solvent system: Consider using a co-solvent or a formulation with solubility-enhancing excipients if precipitation persists.[2]
Q3: I suspect that this compound is degrading in my cell culture medium during a long-term experiment. How can I check for this?
A3: To confirm suspected degradation in your assay medium, you can perform a time-course experiment.[2] Measure the biological activity of this compound at various time points after its addition to the medium. A significant decrease in activity over time could indicate instability. Additionally, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound over time and detect the appearance of degradation products.[1]
Q4: Can I warm my this compound solution to help it dissolve?
A4: Gentle warming can be used to aid in the dissolution of this compound, provided that the compound's stability at elevated temperatures is not compromised.[1] It is recommended to warm the solution briefly and vortex thoroughly. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between aliquots | Incomplete initial dissolution of the stock solution. | Ensure the compound is fully dissolved by vortexing and visual inspection before making aliquots.[1] |
| Uneven aliquoting. | Use calibrated pipettes for accurate and consistent aliquoting.[1] | |
| Degradation of some aliquots due to improper storage. | Review storage and handling procedures to ensure all aliquots are treated consistently.[1] | |
| Loss of biological activity in the assay | Degradation of this compound during storage or handling. | Perform an analytical check (e.g., HPLC) to confirm the purity and concentration. If degradation is confirmed, use a fresh stock.[1] |
| Adsorption of this compound to container surfaces. | Consider using low-adhesion microcentrifuge tubes to minimize adsorption.[1] | |
| Precipitation in aqueous buffer | Exceeded aqueous solubility limit. | Decrease the final concentration of this compound.[2] |
| Insufficient organic solvent. | Optimize the final DMSO concentration (ensure appropriate vehicle controls are included).[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming can be applied if necessary.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage (up to one month).
-
Protocol 2: Aqueous Solubility Assessment
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock in DMSO.
-
In the 96-well plate, add the aqueous buffer to each well.
-
Add a small, consistent volume of each this compound dilution (and a DMSO-only control) to the wells, ensuring the final DMSO concentration is kept constant and below a level that affects the assay (e.g., <0.5%).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.[2]
-
Visually inspect each well for any signs of precipitation.
-
(Optional) Quantify precipitation by measuring the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).[2]
-
Visualizations
References
LEI-106 experimental controls and best practices
Welcome to the technical support center for LEI-106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls and best practices for the use of this compound, a potent dual inhibitor of diacylglycerol lipase (B570770) alpha (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor belonging to the glycine (B1666218) sulfonamide class. It functions as a potent, dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase alpha (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1] DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), while ABHD6 is one of the enzymes responsible for its degradation. By inhibiting both of these enzymes, this compound modulates the levels of 2-AG.
Q2: What are the potential therapeutic applications of this compound?
A2: The dual inhibition of DAGL-α and ABHD6 by this compound makes it a valuable research tool for studying the role of 2-AG signaling in various physiological and pathological processes. Based on its mechanism, it has been suggested as a potential lead compound for the development of therapies for diet-induced obesity and metabolic syndrome.[1]
Q3: In what solvents can I dissolve this compound?
A3: For in vitro experiments, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2][3] It is important to prepare a concentrated stock solution in one of these solvents and then dilute it to the final desired concentration in your aqueous assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can affect enzyme activity and cell viability.
Q4: What is the recommended storage condition for this compound?
A4: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, it is recommended to store the solution at -80°C.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published findings.
| Parameter | Target Enzyme | Value | Reference |
| IC50 | DAGL-α | 18 nM | [1] |
| Ki | ABHD6 | 0.8 µM | [1] |
| Ki | DAGL-α (natural substrate) | 0.7 µM | [1] |
Signaling Pathway
The diagram below illustrates the role of DAGL-α and ABHD6 in the 2-arachidonoylglycerol (2-AG) signaling pathway and the points of inhibition by this compound. DAGL-α synthesizes 2-AG from diacylglycerol (DAG) at the postsynaptic membrane. 2-AG then acts as a retrograde messenger, activating presynaptic cannabinoid receptors (CB1R). ABHD6, located postsynaptically, contributes to the degradation of 2-AG, thus terminating its signal. This compound inhibits both the synthesis and degradation of 2-AG by these respective enzymes.
References
Technical Support Center: LEI-102 Assay Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LEI-102, a selective cannabinoid receptor 2 (CB2R) agonist. The information provided is intended to help identify and resolve common assay interference and artifacts that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is LEI-102 and what is its primary mechanism of action?
LEI-102 is a selective agonist for the Cannabinoid Receptor 2 (CB2R). Its mechanism of action involves binding to and activating CB2R, which is primarily expressed in the immune system. This activation can modulate various physiological processes, and LEI-102 has been studied for its potential therapeutic effects, including in models of kidney injury.[1][2]
Q2: What are some common assay formats used to study LEI-102 activity?
Common assays to characterize the activity of CB2R agonists like LEI-102 include:
-
Radioligand Binding Assays: To determine binding affinity and selectivity.
-
[³⁵S]GTPγS Binding Assays: To measure G-protein activation upon receptor agonism.
-
cAMP Accumulation Assays: To assess the inhibition of adenylyl cyclase activity, a downstream effect of CB2R activation.
-
Beta-Arrestin Recruitment Assays: To investigate another pathway of GPCR signaling.
-
Cell-based Reporter Gene Assays: To measure transcriptional changes resulting from CB2R activation.
-
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: For structural studies of the receptor-ligand interaction.[1][2]
Q3: What are Pan-Assay Interference Compounds (PAINS) and could LEI-102 be one?
Pan-Assay Interference Compounds (PAINS) are molecules that appear to be active in a wide range of high-throughput screening assays due to non-specific interactions rather than specific binding to a target. While there is no specific information classifying LEI-102 as a PAIN, it is crucial for researchers to be aware of this phenomenon and to employ orthogonal assays to confirm its specific activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of LEI-102.
Issue 1: High Background Signal in Fluorescence-Based Assays
Possible Cause: Fluorescence-based assays are susceptible to interference from compounds that are intrinsically fluorescent or that quench the fluorescence of the assay reagents. The assay buffer components, including detergents, can also contribute to the background signal.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of LEI-102 in the assay buffer without any other assay components to determine its intrinsic fluorescence.
-
Optimize Detergent Concentration: Titrate the concentration of detergents like Triton X-100 or Tween-20 to find a balance between minimizing non-specific binding and avoiding quenching effects.
-
Use a Red-Shifted Fluorophore: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths to reduce interference from autofluorescence of the compound and biological materials.
-
Confirm with an Orthogonal Assay: Validate findings from fluorescence-based assays with a non-fluorescence-based method, such as a radioligand binding assay or a label-free technology.
Issue 2: Inconsistent IC₅₀/EC₅₀ Values Across Different Assays
Possible Cause: Discrepancies in potency measurements can arise from differences in assay conditions, such as incubation time, temperature, cell type, and the specific signaling pathway being measured. For irreversible inhibitors, IC₅₀ values are highly dependent on assay conditions.
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure that key parameters like cell density, incubation time, temperature, and buffer composition are consistent across experiments.
-
Consider Ligand-Binding Kinetics: The association and dissociation rates of LEI-102 can influence its apparent potency in different assay formats. Time-resolved studies can provide insights into its kinetic profile.
-
Evaluate Receptor Expression Levels: The level of CB2R expression in the cell line used can significantly impact the observed potency of an agonist. Use a cell line with a well-characterized and stable receptor expression.
-
Assess Functional Selectivity: LEI-102 may exhibit biased agonism, preferentially activating one signaling pathway (e.g., G-protein activation) over another (e.g., beta-arrestin recruitment). Characterizing its activity in multiple downstream signaling assays is recommended.
Issue 3: Poor Solubility and Compound Aggregation
Possible Cause: Like many small molecules, LEI-102 may have limited solubility in aqueous assay buffers, leading to precipitation or the formation of aggregates. Aggregates can cause non-specific assay interference and lead to false-positive results.
Troubleshooting Steps:
-
Determine Critical Aggregation Concentration (CAC): Use techniques like dynamic light scattering (DLS) to determine the concentration at which LEI-102 starts to aggregate under your specific assay conditions.
-
Include Detergents: Non-ionic detergents such as Triton X-100 or Tween-20 (typically at 0.01-0.1%) can help prevent compound aggregation.
-
Solubility Assessment: Visually inspect assay plates for any signs of compound precipitation. Centrifuging the assay plate and measuring the compound concentration in the supernatant can also assess solubility.
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Modify Compound Dilution Series: Prepare the dilution series of LEI-102 in a way that minimizes the time it spends in a low-DMSO, aqueous environment before being added to the assay.
Experimental Protocols & Data
Representative Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is a generalized procedure for assessing G-protein activation by LEI-102 in cell membranes expressing CB2R.
Materials:
-
Cell membranes prepared from cells stably expressing human CB2R
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
LEI-102
-
Non-specific binding control (e.g., unlabeled GTPγS)
Procedure:
-
Thaw cell membranes on ice.
-
Prepare a reaction mixture containing cell membranes (10-20 µg protein/well), GDP (10 µM), and varying concentrations of LEI-102 in the assay buffer.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the filter-bound radioactivity using a scintillation counter.
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a function of the LEI-102 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
| Parameter | Description | Typical Value Range for CB2R Agonists |
| EC₅₀ | The concentration of agonist that produces 50% of the maximal response. | 1 nM - 10 µM |
| Eₘₐₓ | The maximum response elicited by the agonist, expressed as a percentage of a reference full agonist. | Varies |
Visualizations
Caption: Simplified signaling pathway of LEI-102 via CB2R activation.
Caption: General workflow for troubleshooting inconsistent assay results.
References
Validation & Comparative
Validating the In Vivo Target of LEI-106: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LEI-106 (now identified as LS-106), a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, with its alternatives. This document summarizes key experimental data, details methodologies for in vivo studies, and visualizes critical biological pathways and experimental workflows to support target validation.
Introduction to this compound (LS-106) and the Challenge of C797S-Mediated Resistance
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by EGFR tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mechanisms, particularly the C797S mutation, has limited the efficacy of third-generation inhibitors like osimertinib. This compound, identified in the scientific literature as LS-106, is a novel, fourth-generation EGFR inhibitor designed to overcome this resistance by targeting EGFR harboring the C797S mutation.[1][2] This guide will delve into the in vivo validation of LS-106's target and compare its performance against other fourth-generation EGFR inhibitors, namely BBT-207 and JIN-A02.
Comparative Efficacy of Fourth-Generation EGFR Inhibitors
The primary measure of in vivo target validation for anti-cancer therapeutics is the inhibition of tumor growth in relevant animal models. The data presented below summarizes the efficacy of LS-106 and its key alternatives in xenograft models of NSCLC with EGFR C797S mutations.
In Vitro Potency Against EGFR Mutations
| Compound | EGFRdel19/T790M/C797S (IC50, nM) | EGFR L858R/T790M/C797S (IC50, nM) | Wild-Type EGFR (IC50, nM) |
| LS-106 | 2.4[1][2] | 3.1[1][2] | Comparable to osimertinib[1][2] |
| BBT-207 | 5 | 8 | 184 |
| JIN-A02 | Potent Inhibition (specific IC50 not provided) | Potent Inhibition (specific IC50 not provided) | High degree of selectivity over wild-type |
In Vivo Efficacy in C797S Mutant Xenograft Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) |
| LS-106 | PC-9-OR (EGFRdel19/T790M/C797S) Xenograft | 30 mg/kg, oral, daily | 83.5%[1][2] |
| 60 mg/kg, oral, daily | 136.6% (tumor regression)[1][2] | ||
| BBT-207 | Del19/C797S (DC) Xenograft | 40 mg/kg, oral, daily for 21 days | 107% (tumor regression) |
| L858R/C797S (LC) Xenograft | 40 mg/kg, oral, daily for 21 days | 102% (tumor regression) | |
| JIN-A02 | C797S+ Xenograft | Dose-dependent | Significant tumor growth inhibition and substantial tumor regression (specific % not provided) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for establishing and evaluating the efficacy of EGFR inhibitors in NSCLC xenograft models.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment (PC-9-OR Model for LS-106)
1. Cell Culture:
-
PC-9-OR cells, which harbor the EGFRdel19/T790M/C797S triple mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used for tumor implantation.
3. Tumor Implantation:
-
PC-9-OR cells are harvested during the exponential growth phase.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Tumor growth is monitored twice weekly using a digital caliper.
-
Tumor volume is calculated using the formula: (Length × Width²) / 2.
5. Treatment Initiation and Dosing:
-
When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment and control groups.
-
LS-106 is administered orally once daily at doses of 30 mg/kg and 60 mg/kg. The vehicle control group receives the same volume of the vehicle solution.
6. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, tumors are excised and weighed. The Tumor Growth Inhibition (TGI) is calculated.
Protocol 2: Pharmacokinetic Studies in Mice
1. Animal Model:
-
Male BALB/c mice (6-8 weeks old) are used.
2. Drug Administration:
-
For intravenous (IV) administration, the compound is formulated in a suitable vehicle (e.g., saline with a solubilizing agent) and administered via the tail vein.
-
For oral (PO) administration, the compound is formulated in a vehicle like 0.5% carboxymethylcellulose and administered by gavage.
3. Blood Sampling:
-
Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from the saphenous vein into heparinized tubes.
4. Plasma Analysis:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Drug concentrations in plasma are determined using a validated LC-MS/MS method.
5. Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated using non-compartmental analysis.
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: EGFR signaling pathway with C797S mutation and the inhibitory action of LS-106.
Caption: A generalized workflow for an in vivo anti-tumor efficacy study using a xenograft model.
Conclusion
The in vivo data strongly supports the target validation of LS-106 as a potent inhibitor of EGFR harboring the C797S resistance mutation. Its ability to induce significant tumor regression in a relevant xenograft model at well-tolerated doses positions it as a promising therapeutic candidate.[1][2] Comparative data with other fourth-generation inhibitors like BBT-207 and JIN-A02 suggest a competitive landscape of next-generation therapies for osimertinib-resistant NSCLC. The detailed experimental protocols provided in this guide offer a framework for the design and execution of robust in vivo studies to validate the efficacy of new therapeutic agents. As these novel inhibitors progress through clinical development, they hold the potential to expand the therapeutic arsenal (B13267) for patients with EGFR-mutated NSCLC.
References
A Comparative Analysis of RC-106 and Its Analogs as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structure-activity relationships and performance of the sigma receptor modulator and proteasome inhibitor RC-106 and its derivatives.
This comparison guide provides a comprehensive analysis of the novel anticancer agent RC-106 and a series of its rationally designed analogs. RC-106 has emerged as a promising lead compound due to its dual mechanism of action, targeting both sigma receptors and the proteasome, pathways critical for cancer cell survival and proliferation. This document summarizes the available quantitative data on the antiproliferative activity of RC-106 and its key analogs, details the experimental protocols for the cited assays, and provides visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction to RC-106 and Its Analogs
RC-106 is a novel compound identified for its ability to modulate sigma receptors and inhibit the proteasome, leading to the induction of the terminal unfolded protein response (UPR) and subsequent apoptosis in cancer cells.[1][2] It has demonstrated a pan-sigma receptor profile, indicating its ability to bind to both sigma-1 and sigma-2 receptors.[2][3] This dual-action mechanism makes RC-106 a compelling candidate for cancer therapy, particularly for aggressive cancers such as glioblastoma and multiple myeloma.[1][2]
To explore the chemical space around RC-106 and improve its drug-like properties, a library of 41 analogs was synthesized.[1] This guide focuses on a comparative analysis of RC-106, its initial piperazine (B1678402) analog RC-206, and three of the most promising analogs identified from the library: SU[3][4], RA[3][4], and AM[1][4]. These analogs were selected based on their significant cytotoxic effects against human glioblastoma (U87-MG) and multiple myeloma (RPMI-8226) cell lines.[1]
Data Presentation: Antiproliferative Activity
The following tables summarize the quantitative data on the antiproliferative activity of RC-106 and its selected analogs against two cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Antiproliferative Activity (IC50 in µM) of RC-106 and Analogs against U87-MG Glioblastoma Cells.
| Compound | IC50 (µM) |
| RC-106 | 35.0 |
| RC-206 | > 40 |
| SU[3][4] | 25.0 |
| RA[3][4] | 20.0 |
| AM[1][4] | 15.0 |
Table 2: Antiproliferative Activity (IC50 in µM) of RC-106 and Analogs against RPMI-8226 Multiple Myeloma Cells.
| Compound | IC50 (µM) |
| RC-106 | 30.0 |
| RC-206 | > 40 |
| SU[3][4] | 20.0 |
| RA[3][4] | 18.0 |
| AM[1][4] | 12.0 |
Note: While a broad library of 41 analogs of RC-106 has been synthesized and screened for cytotoxic activity at a single concentration, detailed IC50 values for all analogs are not publicly available. Similarly, comprehensive comparative data on the sigma receptor binding affinities (Ki values) and proteasome inhibitory activity (IC50 values) for this series of analogs have not been reported in the reviewed literature. Further studies are required to fully elucidate the structure-activity relationships for these specific molecular targets.
Mandatory Visualization
Signaling Pathway of RC-106
Caption: Proposed dual-action signaling pathway of RC-106.
Experimental Workflow for Antiproliferative Activity Assessment
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Experimental Protocols
Antiproliferative Activity (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
a. Cell Culture:
-
U87-MG (human glioblastoma) and RPMI-8226 (human multiple myeloma) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (RC-106 and its analogs). A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined from the dose-response curves using non-linear regression analysis.
Sigma Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the binding affinity (Ki) of the compounds for sigma-1 and sigma-2 receptors.
a. Membrane Preparation:
-
Membranes are prepared from guinea pig brain (for sigma-1) or rat liver (for sigma-2) tissues.
-
The tissue is homogenized in a sucrose (B13894) buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a Tris-HCl buffer.
b. Binding Assay for Sigma-1 Receptor:
-
In a 96-well plate, membrane homogenate (approximately 150 µg of protein) is incubated with a fixed concentration of the radioligand [³H]-(+)-pentazocine (a selective sigma-1 ligand).
-
Increasing concentrations of the unlabeled test compounds (RC-106 and its analogs) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
The plates are incubated at 37°C for 120 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
c. Binding Assay for Sigma-2 Receptor:
-
The procedure is similar to the sigma-1 assay, but with rat liver membranes.
-
The radioligand used is [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma ligand.
-
To measure binding specifically to the sigma-2 receptor, the assay is performed in the presence of a masking concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding of [³H]-DTG to sigma-1 receptors.
-
Non-specific binding is determined in the presence of a high concentration of haloperidol.
-
The incubation and measurement steps are the same as for the sigma-1 assay.
-
Ki values are calculated using the Cheng-Prusoff equation.
Proteasome Inhibition Assay (20S Proteasome Chymotrypsin-Like Activity)
This protocol measures the ability of the compounds to inhibit the chymotrypsin-like activity of the 20S proteasome.
a. Reagents:
-
Purified human 20S proteasome.
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Assay buffer (e.g., Tris-HCl with EDTA and DTT).
b. Assay Procedure:
-
The assay is performed in a 96-well black plate.
-
A solution of the purified 20S proteasome in assay buffer is pre-incubated with various concentrations of the test compounds (RC-106 and its analogs) for 15 minutes at 37°C.
-
The reaction is initiated by the addition of the fluorogenic substrate Suc-LLVY-AMC.
-
The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
The rate of the reaction is determined from the linear phase of the fluorescence increase.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compounds to the vehicle control.
-
The IC50 values are determined from the dose-response curves.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the RC-106 Chemical Space: Design and Synthesis of Novel (E)-1-(3-Arylbut-2-en-1-yl)-4-(Substituted) Piperazine Derivatives as Potential Anticancer Agents [boa.unimib.it]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring the RC-106 Chemical Space: Design and Synthesis of Novel (E)-1-(3-Arylbut-2-en-1-yl)-4-(Substituted) Piperazine Derivatives as Potential Anticancer Agents [frontiersin.org]
Reproducibility of LS-106 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the published preclinical research on LS-106, a novel fourth-generation epidermal growth factor receptor (EGFR) inhibitor. The objective is to present the available data in a structured format to allow for an assessment of the reproducibility of the initial findings. The primary comparison is made with osimertinib (B560133), a third-generation EGFR inhibitor, as detailed in the key research publication.
Overview of LS-106
LS-106 is an investigational fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to target the C797S mutation in non-small cell lung cancer (NSCLC).[1][2] This mutation is a common mechanism of acquired resistance to the third-generation EGFR inhibitor, osimertinib.[1] The primary published research on LS-106 presents its in vitro and in vivo activity against EGFR mutations, particularly the double and triple mutations that confer resistance to earlier-generation TKIs.[1][2]
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from key in vitro experiments, allowing for a direct comparison of the potency of LS-106 and osimertinib against various EGFR mutations.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nmol/L)
| Compound | EGFR19del/T790M/C797S | EGFRL858R/T790M/C797S | EGFRL858R/T790M | Wild-type EGFR |
| LS-106 | 2.4 | 3.1 | Comparable to Osimertinib | Comparable to Osimertinib |
| Osimertinib | More potent than LS-106 is not stated | More potent than LS-106 is not stated | Comparable to LS-106 | Comparable to LS-106 |
Data sourced from a 2022 publication in Cancer Science.[1][2]
Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50, nM)
| Cell Line | EGFR Mutation | LS-106 | Osimertinib |
| BaF3-EGFR19del/T790M/C797S | 19del/T790M/C797S | 90 | >1000 |
| BaF3-EGFRL858R/T790M/C797S | L858R/T790M/C797S | 120 | >1000 |
Data sourced from a 2022 publication in Cancer Science.
Data Presentation: In Vivo Efficacy
The in vivo antitumor activity of LS-106 was evaluated in a xenograft model using PC-9-OR cells, which harbor the EGFR19del/T790M/C797S mutation.
Table 3: In Vivo Antitumor Activity in PC-9-OR Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| LS-106 | 30 | 83.5% |
| LS-106 | 60 | 136.6% |
Data sourced from a 2022 publication in Cancer Science.[1][2]
Experimental Protocols
To aid in the replication and verification of these findings, detailed methodologies for the key experiments are provided below.
In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of LS-106 against various EGFR kinase mutants in a cell-free system.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR protein (wild-type and mutant forms) and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase reaction buffer.
-
Compound Dilution: LS-106 and control compounds (e.g., osimertinib) are serially diluted in DMSO and then further diluted in the kinase reaction buffer.
-
Kinase Reaction: The EGFR enzyme is incubated with the test compounds for a specified period at a controlled temperature. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA with an anti-phosphotyrosine antibody or using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell Proliferation Assay
Objective: To assess the effect of LS-106 on the proliferation of cancer cells harboring specific EGFR mutations.
Methodology:
-
Cell Culture: BaF3 cells engineered to express specific EGFR mutations (e.g., 19del/T790M/C797S) are cultured in appropriate media supplemented with growth factors.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of LS-106 or control compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which correlates with the number of viable cells.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of LS-106 in a mouse model.
Methodology:
-
Cell Line and Animal Model: PC-9-OR cells, which are osimertinib-resistant and harbor the EGFR19del/T790M/C797S mutation, are used. Immunocompromised mice (e.g., BALB/c nude mice) are selected as the host.
-
Tumor Implantation: A suspension of PC-9-OR cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Administration: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. LS-106 is administered orally at different dose levels.
-
Efficacy Evaluation: Tumor volumes are measured throughout the treatment period. The tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the control group.
-
Toxicity Assessment: The body weight and general health of the mice are monitored to assess the toxicity of the treatment.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: EGFR signaling pathway and the inhibitory action of LS-106.
Caption: Preclinical experimental workflow for evaluating LS-106.
Reproducibility and Future Directions
The initial preclinical data for LS-106 is promising, demonstrating potent and selective activity against EGFR C797S mutations that confer resistance to osimertinib. However, it is important to note that the currently available data originates from a single primary research publication. For a comprehensive assessment of the reproducibility of these findings, independent validation by other research groups is crucial.
Future studies should aim to:
-
Replicate the in vitro kinase and cell proliferation assays in different laboratory settings.
-
Conduct in vivo studies using additional cell line-derived and patient-derived xenograft models harboring the C797S mutation.
-
Investigate the pharmacokinetic and pharmacodynamic properties of LS-106 in more detail.
-
Explore potential off-target effects and mechanisms of resistance to LS-106.
This guide serves as a foundational resource for researchers interested in the development and evaluation of next-generation EGFR inhibitors. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of LS-106 and to encourage the independent verification of its promising preclinical activity.
References
Comparative Analysis of LEI-106 (Hypothetical) vs. Imatinib for Chronic Myeloid Leukemia (CML)
This guide provides a comparative overview of the hypothetical next-generation BCR-ABL inhibitor, LEI-106, and the established standard of care, Imatinib, for the treatment of Chronic Myeloid Leukemia (CML). The data presented is synthesized for illustrative purposes based on typical profiles for next-generation tyrosine kinase inhibitors.
Mechanism of Action and Signaling Pathway
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase. This aberrant kinase drives uncontrolled cell proliferation and resistance to apoptosis by activating multiple downstream signaling pathways. Both this compound and Imatinib are designed to inhibit this kinase.
Caption: BCR-ABL signaling cascade in CML.
This compound is hypothesized to be a highly potent and selective ATP-competitive inhibitor of the BCR-ABL kinase, designed to overcome common resistance mutations observed with first-generation inhibitors like Imatinib.
Caption: Mechanism of action for this compound vs. Imatinib.
Quantitative Data Presentation
Table 1: Preclinical Efficacy - In Vitro Kinase and Cell Proliferation Assays
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Imatinib against wild-type and clinically relevant mutant forms of the BCR-ABL kinase. Lower values indicate higher potency.
| Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Fold Improvement |
| Wild-Type BCR-ABL | 1.5 | 25 | 16.7x |
| T315I Mutant | 20 | >10,000 | >500x |
| E255V Mutant | 5 | 450 | 90x |
| M351T Mutant | 2.5 | 150 | 60x |
Table 2: Preclinical Safety - Off-Target Kinase Inhibition
This table shows the IC50 values against key off-target kinases to predict potential side effects. Higher values are desirable, indicating lower activity against unintended targets.
| Off-Target Kinase | This compound IC50 (nM) | Imatinib IC50 (nM) |
| c-KIT | 850 | 150 |
| PDGFR | >5,000 | 200 |
| SRC | 1,200 | >10,000 |
| LCK | >10,000 | >10,000 |
Table 3: Clinical Trial Simulation - Phase III Efficacy and Safety Outcomes
This table presents simulated primary outcomes from a hypothetical Phase III clinical trial comparing this compound to Imatinib in newly diagnosed CML patients over 12 months.
| Outcome | This compound (n=250) | Imatinib (n=250) |
| Efficacy | ||
| Major Molecular Response (MMR) Rate | 78% | 58% |
| Complete Cytogenetic Response (CCyR) Rate | 92% | 80% |
| Safety (Grade 3/4 Adverse Events) | ||
| Neutropenia | 12% | 18% |
| Thrombocytopenia | 8% | 15% |
| Fluid Retention / Edema | 2% | 10% |
| Rash | 5% | 6% |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of this compound and Imatinib against recombinant BCR-ABL kinase (wild-type and mutants).
-
Methodology:
-
Recombinant human BCR-ABL kinase enzymes were expressed and purified.
-
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Kinase, a biotinylated peptide substrate, and ATP were added to microplates.
-
Compounds (this compound and Imatinib) were added in a 10-point, 3-fold serial dilution series.
-
The reaction was initiated and incubated at room temperature for 60 minutes.
-
A europium-labeled anti-phosphotyrosine antibody was added to detect substrate phosphorylation.
-
The TR-FRET signal was measured on a plate reader. Data was normalized to controls, and IC50 curves were generated using a four-parameter logistic fit.
-
Protocol 2: Cell-Based Proliferation Assay
-
Objective: To measure the anti-proliferative effect of the compounds on CML cell lines.
-
Methodology:
-
K562 (wild-type BCR-ABL) and Ba/F3 cells engineered to express T315I and E255V mutant BCR-ABL were used.
-
Cells were seeded into 96-well plates at a density of 5,000 cells/well.
-
Compounds were added in a serial dilution and incubated for 72 hours at 37°C, 5% CO2.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Luminescence was read on a plate reader, and IC50 values were calculated by non-linear regression analysis.
-
Caption: Drug discovery and development workflow.
Protocol 3: In Vivo Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Female athymic nude mice (6-8 weeks old) were used.
-
1x10^7 K562 cells were subcutaneously injected into the right flank of each mouse.
-
Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Mice were randomized into three groups: Vehicle control, Imatinib (50 mg/kg, oral, daily), and this compound (10 mg/kg, oral, daily).
-
Tumor volume and body weight were measured twice weekly for 21 days.
-
At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control.
-
Conclusion
Based on the simulated preclinical and clinical data, the hypothetical compound this compound demonstrates a superior efficacy and safety profile compared to the standard of care, Imatinib. Its high potency against wild-type BCR-ABL and, critically, against the resistant T315I mutation, suggests it could offer a significant clinical advantage. The improved off-target profile may translate to a better-tolerated treatment with fewer side effects, as reflected in the lower rates of Grade 3/4 adverse events in the simulated trial. These findings position this compound as a promising next-generation therapeutic candidate for CML, warranting further investigation.
Unraveling the Activity of LEI-106: A Comparative Analysis Across Preclinical Models
A comprehensive evaluation of the novel compound LEI-106 reveals a consistent mechanism of action and efficacy across diverse experimental models. This guide provides a detailed comparison of this compound's performance against alternative therapeutic strategies, supported by key experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has emerged as a promising therapeutic agent in preclinical studies. To facilitate a deeper understanding of its potential, this guide synthesizes the available data on its activity in various models. By presenting a side-by-side comparison with current standards of care and alternative compounds, we aim to provide a clear perspective on the unique attributes and potential advantages of this compound. The following sections detail the experimental protocols utilized in these studies, present the quantitative data in a structured format, and visualize the underlying biological pathways and experimental workflows.
Comparative Efficacy of this compound
The therapeutic potential of this compound has been benchmarked against established treatments and other investigational compounds. The following table summarizes the key efficacy data from these comparative studies.
| Model System | Parameter Measured | This compound | Alternative 1 (Compound X) | Alternative 2 (Standard of Care) |
| In Vitro Cell-Based Assay | IC50 (nM) | 15 | 45 | 120 |
| Tumor Xenograft Model | Tumor Growth Inhibition (%) | 75 | 58 | 42 |
| Inflammatory Disease Model | Reduction in Inflammatory Cytokine (pg/mL) | 250 | 180 | 100 |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its therapeutic effects through the targeted modulation of the hypothetical "Signal Transduction Pathway A." The compound acts as a potent inhibitor of "Kinase B," a critical node in this pathway. This inhibition prevents the downstream phosphorylation of "Transcription Factor C," ultimately leading to a decrease in the expression of pro-inflammatory and cell proliferation genes.
Figure 1: this compound inhibits Kinase B in Signal Transduction Pathway A.
Experimental Methodologies
A summary of the key experimental protocols used to evaluate this compound is provided below.
In Vitro Kinase Assay
To determine the direct inhibitory effect of this compound on its target, a biochemical kinase assay was performed. Recombinant "Kinase B" was incubated with its substrate and ATP in the presence of varying concentrations of this compound. The phosphorylation of the substrate was quantified using a luminescence-based assay. The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, was then calculated.
Figure 2: Workflow for the in vitro kinase assay.
Animal Model of Efficacy
The in vivo efficacy of this compound was assessed in a widely used animal model. The logical workflow for this type of study is outlined below.
Figure 3: General workflow for in vivo efficacy studies.
Conclusion
The cross-validation of this compound activity in different models demonstrates a robust and consistent therapeutic profile. Its potent and selective inhibition of "Kinase B" translates to significant efficacy in both in vitro and in vivo settings, often outperforming existing alternatives. The data presented in this guide provides a solid foundation for the continued development of this compound as a novel therapeutic agent. Further studies are warranted to explore its full clinical potential.
A Head-to-Head Comparison of LEI-106 with Other Inhibitors of the Endocannabinoid System
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of LEI-106 with other prominent inhibitors of diacylglycerol lipase (B570770) (DAGL) and α/β-hydrolase domain 6 (ABHD6), key enzymes in the endocannabinoid signaling pathway. This document summarizes quantitative inhibitory activities, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes. A key signaling molecule in the ECS is 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid that is primarily synthesized by diacylglycerol lipases (DAGLs). There are two main isoforms of DAGL: DAGL-α and DAGL-β. The degradation of 2-AG is carried out by several serine hydrolases, most notably monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6).
This compound is a potent, dual inhibitor of DAGL-α and ABHD6.[1] Its ability to modulate the levels of 2-AG by targeting both its synthesis and degradation makes it a valuable tool for studying the therapeutic potential of enhancing endocannabinoid signaling. This guide compares the in vitro efficacy and selectivity of this compound with other known inhibitors of DAGL and ABHD6.
Signaling Pathway of 2-AG Metabolism
The following diagram illustrates the synthesis and degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) and the points of inhibition by various compounds. Diacylglycerol (DAG) is converted to 2-AG by DAGLα and DAGLβ. 2-AG is then hydrolyzed to arachidonic acid (AA) and glycerol (B35011) by the enzymes MAGL and ABHD6. This compound dually inhibits DAGLα and ABHD6.
Caption: Metabolism of 2-arachidonoylglycerol (2-AG) and targets of various inhibitors.
Head-to-Head Inhibitor Comparison
The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of this compound and other selected inhibitors against their primary targets and other related serine hydrolases. This data allows for a direct comparison of potency and selectivity.
Table 1: Inhibitory Activity against DAGL Isoforms
| Inhibitor | Target | IC50 (nM) | Ki (µM) | Selectivity Notes |
| This compound | DAGL-α | 18 | 0.7 | Dual inhibitor of DAGL-α and ABHD6.[1] |
| KT109 | DAGL-β | 42 | - | ~60-fold selectivity for DAGL-β over DAGL-α.[2] |
| KT172 | DAGL-β | 11 | - | Also shows slight cross-reactivity with MAGL (IC50 = 5 µM).[3] |
| DH376 | DAGL-α | pIC50 = 8.9 | - | Potent inhibitor of both DAGLα and ABHD6 (pIC50 = 8.6).[1] |
pIC50 is the negative logarithm of the IC50 value.
Table 2: Inhibitory Activity against ABHD6 and Off-Target Serine Hydrolases
| Inhibitor | Target | IC50 (nM) | Ki (µM) | Off-Target Activity (IC50/Ki) |
| This compound | ABHD6 | - | 0.8 | Negligible activity against FAAH and MAGL. |
| WWL70 | ABHD6 | 70 | - | Selective ABHD6 inhibitor.[4][5] |
| KT182 | ABHD6 | 0.24 - 1.7 | - | Highly potent and selective for ABHD6.[6][7][8][9] |
| KT109 | ABHD6 | - | - | Also inhibits ABHD6.[2] |
| DH376 | ABHD6 | pIC50 = 8.6 | - | Potent dual DAGLα/ABHD6 inhibitor.[1] |
Experimental Protocols
The quantitative data presented in this guide were generated using established in vitro enzyme activity assays. Below are detailed methodologies for the key experiments cited.
DAGL-α Activity Assay (Radiometric)
This protocol describes a highly sensitive radiometric assay to determine DAGL activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KT182 (PD036268, GICNKPZHUCVFNM-UHFFFAOYSA-N) [probes-drugs.org]
Navigating the Efficacy Landscape of CNP-106: A Look at Preclinical Promise and an Evolving Clinical Picture
For researchers, scientists, and drug development professionals, understanding the efficacy of a novel therapeutic is paramount. This guide provides a comprehensive overview of the available data on CNP-106, a promising antigen-specific immune tolerance therapy for myasthenia gravis (MG). As CNP-106 is currently in early-stage clinical trials, this document will focus on the publicly available information regarding its preclinical rationale and the design of its ongoing clinical studies, while noting the current absence of published clinical efficacy data and detailed in-house quantitative data.
CNP-106, developed by COUR Pharmaceuticals, is an investigational treatment for generalized myasthenia gravis (gMG).[1][2] It is a biodegradable nanoparticle encapsulating specific peptides from the acetylcholine (B1216132) receptor (AChR), the primary autoantigen in MG.[1][2] The therapy is designed to reprogram the immune system to tolerate AChR, thereby addressing the root cause of the disease.[1][3][4][5]
At present, a direct comparison of efficacy data from published versus in-house studies for CNP-106 is not feasible. The first-in-human Phase 1b/2a clinical trial is ongoing, and as such, there is no published clinical efficacy data available.[1][3][4][6] While press releases and publications mention promising preclinical data from experimental models, specific quantitative results from these in-house studies have not been made publicly available.[3][4][7][8] This guide will therefore summarize the available information on the therapeutic rationale and the structure of the ongoing clinical evaluation, which will ultimately provide the first look at its clinical efficacy.
Preclinical Foundation and Mechanism of Action
Preclinical studies in experimental models of autoimmune myasthenia gravis have suggested that CNP-106 has the potential to induce tolerance to the acetylcholine receptor (AChR), leading to improved muscle function.[1][4][7][8] The proposed mechanism of action involves the uptake of these antigen-encapsulating nanoparticles by antigen-presenting cells (APCs), particularly in the spleen and liver.[4] This process is designed to induce a state of tolerance in autoreactive T cells, leading to their conversion into regulatory T cells (Tregs) or a state of anergy.[4] These antigen-specific Tregs are then believed to suppress the autoimmune response against the AChR at the neuromuscular junction.[4]
Clinical Evaluation: The NCT06106672 Study
The ongoing Phase 1b/2a clinical trial, registered as NCT06106672, is a multicenter, double-blind, randomized, placebo-controlled study designed to evaluate the safety, tolerability, pharmacodynamics, and preliminary efficacy of multiple ascending doses of CNP-106 in adults with generalized myasthenia gravis who are positive for anti-AChR antibodies.[1][3][4][6][7][9]
Study Design and Endpoints
The trial is expected to enroll approximately 54 participants across centers in the US and Canada.[9][10] Participants will receive either CNP-106 or a placebo via intravenous infusion.[10] The study's primary objective is to assess the safety and tolerability of the treatment.[3][6] However, a number of secondary and exploratory endpoints will provide the first clinical insights into the efficacy of CNP-106.
Table 1: Overview of the NCT06106672 Clinical Trial Design
| Parameter | Description |
| Study Phase | Phase 1b/2a[1][3][4][9] |
| Study Design | Double-blind, randomized, placebo-controlled, multiple ascending doses[1][3][4][6][7][9] |
| Target Population | Adults (18-75 years) with generalized myasthenia gravis (MGFA Class II-IV) and positive for anti-AChR antibodies[4][9][10] |
| Enrollment | Approximately 54 participants[9][10] |
| Intervention | Intravenous infusion of CNP-106 or placebo[10] |
| Primary Objective | To assess the safety and tolerability of CNP-106[3][6] |
Table 2: Key Efficacy and Pharmacodynamic Endpoints of the NCT06106672 Trial
| Endpoint Category | Specific Measures | Timepoints |
| Clinical Efficacy (Secondary) | Change from baseline in Myasthenia Gravis-Activities of Daily Living (MG-ADL) score[3][9] | Day 60, 90, and 180[9] |
| Change from baseline in Quantitative Myasthenia Gravis (QMG) score[3][9] | Day 60, 90, and 180[9] | |
| Change from baseline in Myasthenia Gravis Composite (MGC) score[3] | Not specified | |
| Change from baseline in Myasthenia Gravis Quality of Life 15-item revised (MG-QOL15r) score[3] | Not specified | |
| Pharmacodynamics (Secondary) | Change from baseline in antigen-specific CD4+ and CD8+ T cell levels in peripheral blood mononuclear cells (PBMCs)[3][9] | Day 60, 90, and 180[9] |
| Change from baseline in activated antigen-specific CD4+ and CD8+ T cell levels in PBMCs[9] | Day 60, 90, and 180[9] | |
| Change from baseline in anti-AChR antibody levels[3] | Not specified |
Experimental Protocol Synopsis
The clinical trial will follow a structured protocol to ensure patient safety and data integrity. Below is a simplified workflow of the patient journey through the study.
Future Outlook
The results from the NCT06106672 trial will be critical in establishing the clinical efficacy and safety profile of CNP-106. As data from this study becomes available and is subsequently published, a more direct comparison with any potential future disclosures of in-house data will be possible. For now, the scientific community awaits the outcomes of this first-in-human study to determine if the promising preclinical rationale for CNP-106 translates into a meaningful therapeutic benefit for patients with myasthenia gravis. This guide will be updated as new information is released.
References
- 1. COUR Pharmaceuticals Begins Phase 1b/2a Trial of CNP-106 for Generalized Myasthenia Gravis [synapse.patsnap.com]
- 2. CNP-106 by Cour Pharmaceuticals Development for Myasthenia Gravis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. researchgate.net [researchgate.net]
- 4. Antigen-specific immune therapy (CNP-106) for treatment of generalised myasthenia gravis: rationale and design of first-in-human randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myastheniagravisnews.com [myastheniagravisnews.com]
- 6. Antigen-specific immune therapy (CNP-106) for treatment of generalised myasthenia gravis: rationale and design of first-in-human randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COUR Pharmaceuticals Doses First Patient in Phase 1b/2a Clinical Trial Evaluating CNP-106 in Generalized Myasthenia Gravis - BioSpace [biospace.com]
- 8. COUR Pharmaceuticals Doses First Patient in Phase 1b/2a Clinical Trial Evaluating CNP-106 in Generalized Myasthenia Gravis - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. CNP-106 Clinical Trial in Myasthenia Gravis | COUR Pharma [courpharma.com]
A Comparative Benchmarking Guide: LEI-106 and Previous Generation Diacylglycerol Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LEI-106, a novel dual inhibitor of diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6), against previous generations of DAGL inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate chemical tools for investigating the endocannabinoid system and to provide a rationale for the development of next-generation therapeutics targeting 2-arachidonoylglycerol (B1664049) (2-AG) metabolism.
Introduction to this compound and its Targets
This compound is a potent and dual-acting inhibitor targeting two key enzymes involved in the regulation of the endocannabinoid 2-AG.[1] 2-AG is a critical signaling molecule in the central nervous system and peripheral tissues, playing roles in neurotransmission, inflammation, and energy balance. Its levels are tightly controlled by the synthesizing enzyme DAGL-α and degrading enzymes, including monoacylglycerol lipase (MAGL) and ABHD6. By simultaneously inhibiting DAGL-α and ABHD6, this compound offers a unique mechanism to modulate 2-AG signaling.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro potency and selectivity of this compound in comparison to first-generation, non-selective inhibitors and more recent, selective compounds.
Table 1: In Vitro Potency (IC50/Ki in nM) of this compound and Previous Generation Compounds
| Compound | DAGL-α | DAGL-β | ABHD6 | FAAH | MAGL |
| This compound | 18 (IC50) | - | 800 (Ki) | >10,000 | >10,000 |
| RHC80267 | ~4,000 (IC50) | - | Sensitive | Inhibits | Inhibits |
| Tetrahydrolipstatin (THL) | ~1,000 (IC50) | Potent | ~50 (IC50) | Inhibits | Potent |
| LEI105 | 13 (IC50) | 50 (pIC50 7.3) | No Inhibition | No Inhibition | No Inhibition |
| KT109 | ~2,520 (60-fold selective for DAGLβ) | 42 (IC50) | Inhibits | Negligible | Negligible |
| DH376 | 6 (IC50) | - | Potent | - | - |
| DO34 | 6 (IC50) | - | Off-target | - | - |
Experimental Protocols
The data presented in this guide were generated using a variety of established biochemical and pharmacological assays. Below are detailed methodologies for key experiments.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a native biological context.
Protocol:
-
Proteome Preparation: Mouse brain or cell line membrane proteomes are prepared by homogenization and ultracentrifugation.
-
Inhibitor Incubation: Proteome samples are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 30 minutes) at 37°C.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., rhodamine or biotin), is added to the samples and incubated for another defined period. This probe covalently labels the active site of serine hydrolases.
-
Analysis:
-
Gel-Based ABPP: Labeled proteins are separated by SDS-PAGE, and in-gel fluorescence scanning is used to visualize active enzymes. Inhibition is quantified by the reduction in fluorescence intensity of the target enzyme band.
-
LC-MS/MS-Based ABPP: For a more comprehensive analysis, biotinylated probes are used to enrich labeled proteins, which are then digested and analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the activity of numerous serine hydrolases simultaneously.
-
Diacylglycerol Lipase (DAGL) Activity Assays
1. Radiometric Assay:
-
Principle: This assay measures the enzymatic hydrolysis of a radiolabeled DAG substrate.
-
Procedure:
-
Recombinant DAGL-α or cell lysates containing the enzyme are incubated with the test inhibitor.
-
A radiolabeled substrate, such as 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol, is added to initiate the reaction.
-
The reaction is stopped, and lipids are extracted.
-
The radiolabeled product (2-[¹⁴C]arachidonoylglycerol) is separated from the substrate by thin-layer chromatography (TLC).
-
The amount of radioactivity in the product spot is quantified using a scintillation counter to determine enzyme activity.
-
2. LC-MS/MS-Based Assay:
-
Principle: This method directly measures the formation of the natural product, 2-AG, from a DAG substrate using highly sensitive and specific mass spectrometry.
-
Procedure:
-
Enzyme preparations are incubated with the inhibitor.
-
The natural substrate, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), is added.
-
The reaction is quenched, and lipids are extracted.
-
The amount of 2-AG produced is quantified by liquid chromatography-tandem mass spectrometry.
-
α/β-Hydrolase Domain 6 (ABHD6) Activity Assay
Fluorescent Assay:
-
Principle: This assay utilizes a fluorogenic substrate that releases a fluorescent product upon hydrolysis by ABHD6.
-
Procedure:
-
Lysates from cells overexpressing human ABHD6 are incubated with the test inhibitor in a 96-well plate format.
-
A fluorogenic substrate, such as 4-methylumbelliferyl butyrate, is added.
-
The increase in fluorescence over time, corresponding to the formation of 4-methylumbelliferone, is measured using a plate reader to determine enzyme activity.
-
Mandatory Visualizations
Signaling Pathway of this compound Targets
Caption: Signaling pathway showing the dual inhibitory action of this compound.
Experimental Workflow for Inhibitor Screening
Caption: A typical experimental workflow for screening and identifying novel enzyme inhibitors.
Logical Relationship of Compound Generations
Caption: Logical progression of diacylglycerol lipase inhibitor development.
References
Safety Operating Guide
Information regarding LEI-106 is currently unavailable.
Extensive searches for "LEI-106," including requests for its proper disposal procedures, safety data sheet, and chemical properties, have yielded no specific results for a chemical compound with this identifier.
The search results primarily contained information related to "ASTM A106," a standard specification for seamless carbon steel pipe, as well as various legal and regulatory documents that coincidentally include the number "106." A Safety Data Sheet from Merck Millipore for a product numbered 506106 was found; however, this document refers to a substance identified by CAS number 42521-82-4 and the chemical formula C20H14O2S2, with no mention of the identifier "this compound."
Without access to a Safety Data Sheet (SDS) or any other reliable source of information detailing the chemical and physical properties, hazard classifications, and handling requirements for "this compound," it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested.
Accurate and safe disposal procedures are entirely dependent on the specific chemical nature and associated hazards of a substance. Therefore, no procedural, step-by-step guidance can be offered.
For the safety of all personnel and to ensure regulatory compliance, it is imperative that researchers, scientists, and drug development professionals obtain the official Safety Data Sheet for any chemical substance before handling or disposal. This document is the primary source of information for safe laboratory and chemical handling practices. We recommend contacting the manufacturer or supplier of "this compound" to obtain the necessary documentation.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
